5-(4-Bromophenyl)furan-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAOOSYSVHQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347267 | |
| Record name | 5-(4-Bromophenyl)furfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20005-42-9 | |
| Record name | 5-(4-Bromophenyl)furfural | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Bromophenyl)-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde
This technical guide provides a comprehensive overview of 5-(4-Bromophenyl)furan-2-carbaldehyde, its chemical identity, and its significance as a scaffold in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.
Compound Identification and Properties
Chemical Abstract Service (CAS) Number: 20005-42-9[1][2]
Synonyms:
-
5-(4-Bromophenyl)furfural[1]
-
5-(4-Bromophenyl)-2-furaldehyde[1]
-
5-(4-Bromophenyl)-2-furancarboxaldehyde[1]
-
2-Furancarboxaldehyde, 5-(4-bromophenyl)-[1]
-
5-(p-bromophenyl)furfural[1]
-
5-(4-bromo-phenyl)-furfural[1]
-
5-p-bromophenyl-2-furancarbaldehyde[1]
The furan ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The aldehyde group at the 2-position of the furan ring in this compound serves as a reactive handle for the synthesis of a diverse range of derivatives.[3]
Physicochemical Data
| Parameter | Value |
| Molecular Formula | C₁₁H₇BrO₂ |
| Molecular Weight | 251.08 g/mol |
| Appearance | Orange to Amber to Dark red powder to crystal |
| Purity | >94.0% (GC) |
| Melting Point | 152-155 °C |
Experimental Protocols
The following sections detail synthetic procedures for creating derivatives of this compound, which have been investigated for their biological activities.
General Synthesis of N-(4-bromophenyl)furan-2-carboxamide and its Arylated Derivatives
A study by Siddiqa et al. outlines a two-step synthesis process starting from furan-2-carbonyl chloride.[4]
Step 1: Synthesis of N-(4-bromophenyl)furan-2-carboxamide N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline. The reaction was carried out in the presence of triethylamine (Et₃N) and yielded the product in excellent yields (94%).[4]
Step 2: Suzuki-Miyaura Cross-Coupling for Arylated Derivatives
-
N-(4-bromophenyl)furan-2-carboxamide (1.0 equivalent, 0.488 mmol) is placed in a Schlink tube under an inert argon atmosphere.
-
Tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane are added, and the mixture is agitated for 30 minutes at room temperature.
-
Aryl or heteroaryl boronic acid (1.1 equivalents, 0.537 mmol), K₃PO₄ (1.0 equivalent, 0.488 mmol) as a base, and 0.5 mL of water are then added.
-
The reaction mixture is refluxed for 8–18 hours.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[4]
Quantitative Biological Activity Data
Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.
Anticancer Activity of 5-(4-chlorophenyl)furan Derivatives
Research into derivatives of the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde has identified potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.
| Compound | Description | IC₅₀ (µM) against Leukemia SR cell line | Tubulin Polymerization Inhibition (%) |
| 7c | Pyrazoline derivative | 0.09 | 95.2 |
| 7e | Pyrazoline derivative | 0.05 | 96.0 |
| 11a | Pyridine derivative | 0.06 | 96.3 |
These compounds were found to be more potent than the standard drug, colchicine.[5] Compounds 7c and 11a were shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[5]
Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide Derivatives
The synthesized N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria.
| Compound | Bacterial Strain | Outcome |
| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii (NDM-positive) | Found to be the most effective against this strain compared to various commercially available drugs. |
| N-(4-bromophenyl)furan-2-carboxamide | K. pneumoniae | Exhibited significant antibacterial activity. |
| N-(4-bromophenyl)furan-2-carboxamide | E. cloacae | Exhibited significant antibacterial activity. |
| N-(4-bromophenyl)furan-2-carboxamide | S. aureus | Exhibited significant antibacterial activity. |
Visualizations
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a general workflow for the synthesis of derivatives from this compound and their subsequent biological screening.
Caption: A generalized workflow from synthesis to biological evaluation.
Logical Relationship: From Scaffold to Application
This diagram illustrates the logical progression from the core chemical structure to the identification of potential therapeutic uses.
Caption: The logical path from a core chemical to a potential drug candidate.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 20005-42-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 20005-42-9 | Benchchem [benchchem.com]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Bromophenyl)furan-2-carbaldehyde. This molecule is of interest to researchers in medicinal chemistry and materials science due to its versatile structure, featuring a furan ring, a bromophenyl group, and a reactive aldehyde functionality. These features make it a valuable intermediate for the synthesis of more complex molecular architectures and potential drug candidates.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol .[1][2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20005-42-9 | [1][3][4] |
| Molecular Formula | C₁₁H₇BrO₂ | [1][4][5] |
| Molecular Weight | 251.08 g/mol | [1] |
| Physical State | Solid | [2][4] |
| Melting Point | 152-155 °C | [2] |
| Boiling Point | 371.9 °C at 760 mmHg | [2] |
| Purity | >94.0% (GC) |
Synthesis via Suzuki-Miyaura Cross-Coupling
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. In this case, 5-bromo-2-furaldehyde is coupled with 4-bromophenylboronic acid.
The general reaction scheme is as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
5-Bromo-2-furaldehyde
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., a mixture of 1,4-dioxane and water or toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), 4-bromophenylboronic acid (1.1 to 1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas several times.
-
Add the degassed solvent to the flask.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet typically downfield, ~9.5-10.0 ppm), the furan ring protons (doublets in the aromatic region), and the protons of the bromophenyl group (doublets in the aromatic region).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the furan ring, and the carbons of the bromophenyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1660-1700 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and furan rings, as well as C=C stretching within the rings, will also be present. The C-Br stretching frequency will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 251.08 g/mol , with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M+2 peaks).
The following diagram illustrates the typical characterization workflow:
Caption: Workflow for the characterization of the final product.
Starting Materials
The successful synthesis of this compound relies on the availability and purity of the starting materials.
5-Bromo-2-furaldehyde
This starting material can be synthesized by the bromination of 2-furaldehyde.[12][13] Modern methods often employ milder and more selective brominating agents, such as 1-butyl-3-methylimidazolium tribromide, to avoid the formation of multiple brominated byproducts.[14][15]
| Property | Value | Reference |
| CAS Number | 1899-24-7 | |
| Molecular Formula | C₅H₃BrO₂ | |
| Molecular Weight | 174.98 g/mol | |
| Melting Point | 82-85 °C | |
| Boiling Point | 112 °C at 16 mmHg |
4-Bromophenylboronic Acid
This reagent is commercially available and is a cornerstone of Suzuki-Miyaura coupling reactions.[16] It can be synthesized from 4-bromophenylmagnesium bromide and trimethyl borate, followed by hydrolysis.[10]
| Property | Value | Reference |
| CAS Number | 5467-74-3 | [10][11] |
| Molecular Formula | C₆H₆BBrO₂ | |
| Molecular Weight | 200.83 g/mol |
Conclusion
The synthesis of this compound is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method in modern organic synthesis. The characterization of the final product relies on standard spectroscopic techniques to confirm its structure and purity. This technical guide provides the necessary information for researchers to synthesize and characterize this valuable chemical intermediate for further applications in drug discovery and materials science.
References
- 1. 20005-42-9|this compound|BLD Pharm [bldpharm.com]
- 2. aablocks.com [aablocks.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. a2bchem.com [a2bchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 4-Bromophenylboronic acid | 5467-74-3 | Benchchem [benchchem.com]
- 11. 4-Bromophenylboronic acid | 5467-74-3 [chemicalbook.com]
- 12. 5-Bromo-2-furaldehyde | 1899-24-7 [chemicalbook.com]
- 13. Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions_Chemicalbook [chemicalbook.com]
- 14. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]
- 15. asianpubs.org [asianpubs.org]
- 16. nbinno.com [nbinno.com]
Spectroscopic and Structural Elucidation of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS No: 20005-42-9). The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-(4-Bromophenyl)furfural, 5-(p-Bromophenyl)furfural |
| CAS Number | 20005-42-9 |
| Molecular Formula | C₁₁H₇BrO₂ |
| Molecular Weight | 251.08 g/mol |
| Appearance | Solid, reported as orange to amber or dark red powder/crystals[1] |
| Melting Point | 152-155 °C[2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane[3] |
Predicted Spectroscopic Data
Due to the absence of publicly available, high-resolution experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the furan and phenyl rings, as well as a characteristic downfield signal for the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.6 - 9.8 | Singlet (s) | 1H | Aldehyde (-CHO) |
| ~7.6 - 7.8 | Doublet (d) | 2H | Phenyl H (ortho to Br) |
| ~7.5 - 7.7 | Doublet (d) | 2H | Phenyl H (ortho to furan) |
| ~7.2 - 7.4 | Doublet (d) | 1H | Furan H (position 3) |
| ~6.8 - 7.0 | Doublet (d) | 1H | Furan H (position 4) |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display signals for the carbonyl carbon, as well as the aromatic carbons of the furan and bromophenyl rings.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | Aldehyde Carbonyl (C=O) |
| ~155 - 160 | Furan C (attached to phenyl) |
| ~150 - 155 | Furan C (attached to CHO) |
| ~132 - 135 | Phenyl C (ipso to Br) |
| ~128 - 132 | Phenyl C (ortho to Br) |
| ~125 - 128 | Phenyl C (ortho to furan) |
| ~120 - 125 | Phenyl C (ipso to furan) |
| ~115 - 120 | Furan C (position 3) |
| ~110 - 115 | Furan C (position 4) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group of the aldehyde and various C-H and C=C bonds in the aromatic systems.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi resonance doublet) |
| ~1680 - 1660 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600 - 1450 | Medium | C=C stretch (aromatic rings) |
| ~1200 - 1000 | Strong | C-O stretch (furan ring) |
| ~850 - 800 | Strong | para-substituted phenyl C-H bend |
| ~600 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 250/252 | High | Molecular Ion [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 221/223 | Medium | [M-CHO]⁺ |
| 171 | Medium | [M-Br]⁺ |
| 115 | Medium | [C₉H₇O]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : The data should be acquired on a Fourier Transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger sample size (20-50 mg) may be required.
-
Longer acquisition times are necessary due to the low natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet) :
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition :
-
Record a background spectrum of the empty instrument.
-
Place the sample (ATR or KBr pellet) in the sample holder.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC/MS).
-
Ionization : Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The logical flow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:
Caption: Workflow for Spectroscopic Analysis.
References
solubility of 5-(4-Bromophenyl)furan-2-carbaldehyde in common organic solvents
An In-depth Technical Guide on the Solubility of 5-(4-Bromophenyl)furan-2-carbaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of this compound, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining its solubility in various common organic solvents. This guide also includes a visual representation of the experimental workflow to aid researchers in their laboratory investigations.
Introduction to this compound
This compound is an aromatic aldehyde. It is a solid at room temperature with a melting point of 152-155 °C[1]. The presence of the polar furan and carbaldehyde moieties, combined with the nonpolar bromophenyl group, suggests a nuanced solubility profile across different organic solvents. Understanding its solubility is crucial for applications in reaction chemistry, purification processes such as recrystallization, and formulation development in the pharmaceutical industry.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The aromatic nature of the compound suggests that it is likely to be soluble in aromatic solvents. The presence of polar functional groups indicates potential solubility in polar aprotic and polar protic solvents. Conversely, its significant nonpolar character from the bromophenyl ring suggests limited solubility in highly polar solvents like water, a characteristic shared by the similar compound 5-(4-nitrophenyl)furfural which is reported to be insoluble in water but soluble in organic solvents like ethanol, methanol, and chloroform[2].
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar Solvents | ||||
| Hexane | Alkane | |||
| Toluene | Aromatic | |||
| Polar Aprotic Solvents | ||||
| Dichloromethane | Halogenated | |||
| Ethyl Acetate | Ester | |||
| Acetone | Ketone | |||
| Acetonitrile | Nitrile | |||
| Tetrahydrofuran (THF) | Ether | |||
| Dimethylformamide (DMF) | Amide | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | |||
| Polar Protic Solvents | ||||
| Methanol | Alcohol | |||
| Ethanol | Alcohol | |||
| Isopropanol | Alcohol | |||
| Water |
Experimental Protocol for Solubility Determination
The following is a general and robust protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solid)
-
A selection of common organic solvents (see Table 1)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium may vary and should be determined empirically, but 24-48 hours of agitation is a common starting point.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is necessary for this step.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a solid organic compound.
References
A Comprehensive Technical Guide to the Chemical Stability and Storage of 5-(4-Bromophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 5-(4-Bromophenyl)furan-2-carbaldehyde. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound, ensuring its integrity for experimental and developmental purposes.
Chemical and Physical Properties
This compound is an aromatic aldehyde with a furan scaffold, a class of compounds recognized for their utility as synthetic intermediates. Key physical and chemical identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 20005-42-9[1] |
| Molecular Formula | C₁₁H₇BrO₂[1] |
| Molecular Weight | 251.08 g/mol [1] |
| Appearance | Solid |
| Melting Point | 152-155 °C |
| Synonyms | 5-(4-Bromophenyl)furfural, 5-(4-Bromophenyl)-2-furancarboxaldehyde |
Chemical Stability Profile
While specific kinetic data for the degradation of this compound is not extensively documented in publicly available literature, its stability can be inferred from the behavior of structurally related aromatic aldehydes and furan derivatives under various stress conditions. Aromatic aldehydes are generally susceptible to degradation through oxidation, photodegradation, and hydrolysis, with the rate of degradation influenced by temperature, light, and humidity.
Forced degradation studies on analogous compounds, such as 5-hydroxymethyl-2-furaldehyde (5-HMF), have demonstrated susceptibility to hydrolytic (neutral and acidic), oxidative, thermal, humidity, and photolytic stress.[2][3] The presence of the electron-withdrawing bromophenyl group on the furan ring may influence the stability of the molecule.
The following table summarizes the expected stability of this compound under various stress conditions based on general principles and data from related compounds.
| Stress Condition | Expected Stability |
| Thermal | The compound is a solid with a relatively high melting point, suggesting good thermal stability under standard conditions. However, elevated temperatures, especially in the presence of oxygen, may lead to degradation. Thermal decomposition of furfural derivatives can proceed through radical chemistry and ring-opening isomerization.[4][5] |
| Photolytic | Aromatic aldehydes are known to be sensitive to UV light, which can induce photodegradation.[2] Exposure to light should be minimized to prevent the formation of degradation products. |
| Oxidative | The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid. Contact with strong oxidizing agents should be avoided. Studies on furfural have shown oxidation to various organic acids. |
| Hydrolytic (pH) | While generally stable, prolonged exposure to highly acidic or basic conditions may promote hydrolysis or other degradation pathways. Studies on 5-HMF show degradation under neutral and acidic hydrolytic conditions.[2][3] |
| Humidity | High moisture levels can facilitate hydrolytic degradation. Therefore, the compound should be stored in a dry environment.[2] |
Potential Degradation Pathways
Based on the known chemistry of furan-2-carbaldehydes, the primary degradation pathways for this compound are anticipated to involve the aldehyde functional group and the furan ring. The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended. Adherence to these guidelines will minimize degradation and ensure the reliability of experimental results.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Light | Protect from light by storing in an amber vial or other light-opaque container. |
| Container | Keep in a tightly sealed container to prevent moisture ingress. |
| Ventilation | Store in a well-ventilated area. |
Handling Workflow
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Recommended workflow for handling this compound.
Experimental Protocol: Stability-Indicating HPLC Method Development
The following protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. This method can be used to separate the parent compound from its potential degradation products.
Objective
To develop and validate a stability-indicating HPLC method capable of quantifying this compound in the presence of its degradation products generated under forced degradation conditions.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Formic acid or phosphoric acid (for mobile phase pH adjustment)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions (Suggested Starting Point)
-
Instrument: HPLC system with a UV detector (preferably a photodiode array detector for peak purity analysis)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 300-350 nm).
-
Injection Volume: 10 µL
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours. Dissolve a portion of the stressed solid to prepare a ~100 µg/mL solution.
-
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in mobile phase) to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Assess the resolution between the parent peak and the degradation product peaks.
-
Perform peak purity analysis using a PDA detector to ensure the parent peak is spectrally pure in the presence of degradants.
-
Method Validation
Once the method is developed, it should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a valuable research chemical that requires careful handling and storage to maintain its chemical integrity. By understanding its stability profile and adhering to the recommended storage conditions, researchers can ensure the quality and reliability of their starting materials. The provided experimental protocol for developing a stability-indicating HPLC method serves as a robust framework for quality control and in-depth stability assessment of this compound.
References
- 1. 20005-42-9|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of 5-(4-Bromophenyl)furan-2-carbaldehyde in Synthetic Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Bromophenyl)furan-2-carbaldehyde, a key heterocyclic aldehyde, has emerged as a important and versatile synthetic building block in the fields of medicinal chemistry and materials science. Its unique trifecta of reactive sites—the furan ring, the aldehyde group, and the bromophenyl moiety—offers a rich platform for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of complex molecular architectures with potential biological activity.
Chemical Properties and Reactivity
This compound is a solid at room temperature with the chemical formula C₁₁H₇BrO₂ and a molecular weight of 251.08 g/mol . The molecule's reactivity is dictated by its three primary functional components:
-
Furan Ring: This five-membered aromatic heterocycle can participate in various reactions, including electrophilic substitution and cycloaddition. Its electron-rich nature makes it susceptible to reactions at the C5 position.
-
Aldehyde Group: The formyl group is a versatile handle for numerous organic transformations, including nucleophilic addition, condensation reactions, and oxidation/reduction.
-
Bromophenyl Group: The bromine atom on the phenyl ring serves as a crucial functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide range of substituents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Meerwein arylation reaction. This involves the reaction of a diazonium salt derived from 4-bromoaniline with furan-2-carbaldehyde in the presence of a copper salt catalyst.
Applications as a Synthetic Building Block
The strategic placement of the three reactive functionalities makes this compound a highly valuable precursor for the synthesis of a wide array of complex molecules. Key transformations and their applications are detailed below.
Knoevenagel Condensation
The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds to form α,β-unsaturated systems. These products are important intermediates in the synthesis of various heterocyclic compounds and molecules with potential biological activities.
Experimental Protocol: General Procedure for Knoevenagel Condensation
To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol) in a suitable solvent such as ethanol or methanol (10 mL), a catalytic amount of a base like piperidine or sodium carbonate is added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with a cold solvent, and purified by recrystallization.[1][2]
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde functionality into an alkene. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the newly formed double bond.
Experimental Protocol: General Procedure for Wittig Reaction
A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 mmol) is suspended in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). A strong base such as n-butyllithium or sodium hydride is added at a low temperature to generate the ylide. After stirring for a period, a solution of this compound (1 mmol) in the same solvent is added, and the reaction is allowed to proceed until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.
Synthesis of Chalcones and Pyrazolines
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other biologically active compounds. They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone. Chalcones derived from this compound can be further cyclized to form pyrazoline derivatives, which are known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties.[3][4]
Experimental Protocol: Synthesis of Chalcones and Subsequent Pyrazolines [5]
-
Chalcone Synthesis: To a stirred solution of this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol, an aqueous solution of a base like sodium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to yield the chalcone.
-
Pyrazoline Synthesis: The synthesized chalcone (1 mmol) is dissolved in ethanol or glacial acetic acid, and hydrazine hydrate (or a substituted hydrazine) is added. The mixture is refluxed for several hours. After cooling, the product crystallizes, is filtered, and purified by recrystallization.
Table 1: Synthesis and Characterization of a Pyrazoline Derivative from this compound [5]
| Compound Name | Starting Aldehyde | Reagent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 5-(5-(4-Bromophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | This compound | p-Methoxy acetophenone, then Hydrazine Hydrate | 62 | 138-140 | FT-IR (cm⁻¹): 3349 (NH pyrazoline), 3172 (C-H aromatic), 2932 (C-H aliphatic), 1605 (C=N pyrazoline), 1568 (C=C aromatic), 1023 (C-Br). ¹H-NMR (400 MHz, DMSO-d₆) δ (ppm): 3.17 (dd, 1H, Ha-pyrazoline, J = 8.0, 16.0 Hz), 3.34 (d, 1H, Hb-pyrazoline, J = 12.0 Hz), 3.78 (s, 3H, OCH₃), 4.86–4.91 (t, 1H, Hx-pyrazoline, J = 8.0 Hz), 6.49 (d, 1H, CH furan, J = 4.0 Hz), 6.96–7.65 (m, 1H, CH furan and 8H, Ar-H), 7.44 (bs, 1H, NH pyrazoline). |
Synthesis of Schiff Bases
Schiff bases, or imines, are formed through the condensation of the aldehyde group with primary amines. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[6][7]
Experimental Protocol: General Procedure for Schiff Base Synthesis
An equimolar mixture of this compound and a primary amine (e.g., a substituted aniline) is refluxed in a solvent like ethanol or methanol for a few hours, often with a catalytic amount of acid (e.g., glacial acetic acid). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized.[8]
The Role of the 4-Bromophenyl Moiety in Medicinal Chemistry
The presence of the 4-bromophenyl group is of particular significance in drug discovery and development. The bromine atom can engage in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. Furthermore, it provides a handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Derivatives of 5-arylfurans have shown promise as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[9][10] The 4-bromophenyl substituent can be strategically modified to optimize the compound's interaction with the colchicine binding site on tubulin, potentially leading to the development of potent anticancer agents.
Logical Workflow for the Synthesis of Bioactive Molecules
The following diagram illustrates the central role of this compound as a starting material for the synthesis of various classes of potentially bioactive compounds.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the key reactions discussed.
Workflow for Chalcone Synthesis and Subsequent Pyrazoline Formation
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Meerwein Arylation: A Technical Guide to the Synthesis of 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Meerwein arylation reaction for the synthesis of 5-aryl-2-furaldehydes, a critical class of intermediates in medicinal chemistry and materials science. This document details the reaction mechanism, provides comprehensive experimental protocols, and presents quantitative data to enable the successful application of this valuable synthetic transformation.
Introduction
5-Aryl-2-furaldehydes are key building blocks in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The Meerwein arylation offers a direct and efficient method for the C-5 arylation of furan-2-carbaldehyde (furfural) and its derivatives. The reaction, first reported by Hans Meerwein in 1939, involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene, in this case, the furan ring.[1][2][3] The reaction proceeds via a radical mechanism, initiated by the reduction of the diazonium salt by a copper(I) catalyst.
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for the Meerwein arylation of furan-2-carbaldehyde involves a copper-catalyzed radical process. The catalytic cycle is initiated by the reduction of a copper(II) species to the active copper(I) catalyst. The key steps are outlined below:
-
Diazotization: An aromatic amine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form an aryl diazonium salt.
-
Reduction of the Diazonium Salt: The copper(I) catalyst donates an electron to the aryl diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The copper is concomitantly oxidized to copper(II).
-
Radical Addition: The highly reactive aryl radical adds to the electron-rich furan ring, typically at the C-5 position, to form a radical cation intermediate.
-
Re-aromatization and Catalyst Regeneration: The radical cation is oxidized by the copper(II) species, which regenerates the copper(I) catalyst and results in the formation of a carbocation. Deprotonation of this intermediate yields the final 5-aryl-2-furaldehyde product.
One proposed mechanism involves two distinct Cu2+ ↔ Cu+ catalytic cycles to account for the reaction's success under specific conditions.[4]
Data Presentation: Synthesis of 5-Aryl-2-Furaldehydes
The following table summarizes the yields of various 5-aryl-2-furaldehydes synthesized via the Meerwein arylation, highlighting the influence of substituents on the aromatic ring of the diazonium salt.
| Entry | Aryl Group (Ar) | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Phenyl | CuCl₂ | Acetone/Water | 55 | [5] |
| 2 | 4-Methylphenyl | CuCl₂ | Acetone/Water | 60 | [6] |
| 3 | 4-Methoxyphenyl | CuCl₂ | Acetone/Water | 52 | [7] |
| 4 | 4-Chlorophenyl | CuCl₂ | Acetone/Water | 75 | [5] |
| 5 | 4-Bromophenyl | CuCl₂ | Acetone/Water | 78 | [5] |
| 6 | 4-Nitrophenyl | CuCl₂ | Acetone/Water | 85 | [7] |
| 7 | 2-Nitrophenyl | CuCl₂ | Acetone/Water | 68 | [7] |
| 8 | 2,4-Dichlorophenyl | CuCl₂ | Acetone/Water | 72 | [5] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of 5-(4-chlorophenyl)-2-furaldehyde, a representative example of the Meerwein arylation.
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Furan-2-carbaldehyde (Furfural)
-
Copper(II) Chloride (CuCl₂)
-
Acetone
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization of 4-Chloroaniline:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-chloroaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise from the dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Meerwein Arylation Reaction:
-
In a separate beaker, prepare a solution of furan-2-carbaldehyde (12 mmol) and copper(II) chloride (1 mmol) in acetone (20 mL).
-
Slowly add the solution of the diazonium salt to the furfural solution at room temperature with vigorous stirring.
-
The reaction is exothermic, and nitrogen gas will evolve. Maintain the reaction temperature between 20-30 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice water (100 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(4-chlorophenyl)-2-furaldehyde as a solid.
-
References
- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 2. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Meerwein_arylation [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Diazotization Reactions for the Preparation of 5-(4-Bromophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The core of this synthesis lies in the Meerwein arylation, a powerful reaction that couples an aryl diazonium salt with an electron-poor alkene.[1] This document details the underlying chemical principles, provides a step-by-step experimental protocol, and presents the expected quantitative data for this transformation.
Introduction
5-Arylfuran-2-carbaldehydes are a class of organic compounds that have garnered significant interest due to their presence in various biologically active molecules and functional materials. The synthesis of these compounds often employs a diazotization reaction followed by a copper-catalyzed arylation of a furan derivative.[2] The target molecule, this compound, is synthesized by the reaction of a diazonium salt derived from 4-bromoaniline with furan-2-carbaldehyde. This process, known as the Meerwein arylation, involves the addition of an aryl radical to the furan ring.[1]
Reaction Principle: The Meerwein Arylation
The synthesis of this compound is achieved through a two-step one-pot procedure:
-
Diazotization of 4-Bromoaniline: 4-Bromoaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the 4-bromobenzenediazonium chloride salt.[3][4] This intermediate is highly reactive and is generally used immediately without isolation.[5]
-
Copper-Catalyzed Arylation of Furan-2-carbaldehyde: The freshly prepared diazonium salt is then added to a solution of furan-2-carbaldehyde in the presence of a copper(II) salt, such as copper(II) chloride, which catalyzes the coupling reaction.[6][7] The diazonium salt decomposes to form an aryl radical, which then adds to the electron-rich furan ring, preferentially at the 5-position. Subsequent elimination of a proton and a nitrogen molecule yields the desired this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound based on literature precedents for similar Meerwein arylations of furan derivatives.[2][8]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Amount |
| 4-Bromoaniline | 172.03 | 1.0 | 10.0 g |
| Sodium Nitrite | 69.00 | 1.1 | 4.4 g |
| Hydrochloric Acid (conc.) | 36.46 | ~3.0 | ~18 mL |
| Furan-2-carbaldehyde | 96.08 | 1.2 | 6.7 g |
| Copper(II) Chloride Dihydrate | 170.48 | 0.1 | 1.0 g |
| This compound | 253.08 | - | ~8.8 g (Yield: ~55%) |
Note: The yield is an estimate based on similar reactions reported in the literature and can vary depending on the specific reaction conditions and purification methods.
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
4-Bromoaniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Furan-2-carbaldehyde
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with a stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 60 mL of water and 15 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve 4.4 g (63.8 mmol) of sodium nitrite in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution through the dropping funnel over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.
Step 2: Meerwein Arylation
-
In a separate 500 mL flask, dissolve 6.7 g (69.7 mmol) of furan-2-carbaldehyde and 1.0 g (5.8 mmol) of copper(II) chloride dihydrate in 100 mL of acetone.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the furan-2-carbaldehyde solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The evolution of nitrogen gas should be observed.
Step 3: Work-up and Purification
-
Pour the reaction mixture into 300 mL of cold water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from 4-bromoaniline to this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
This flowchart provides a visual representation of the key steps in the experimental protocol.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
- 1. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa.. [askfilo.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Meerwein Arylation | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, reactivity, and regioselectivity governing electrophilic substitution reactions on 5-substituted furan-2-carbaldehyde scaffolds. Furan derivatives are crucial building blocks in medicinal chemistry and materials science. Understanding their substitution patterns is paramount for the rational design of novel compounds. This document outlines the electronic effects of substituents at the C2 and C5 positions, details common electrophilic substitution reactions, and provides generalized experimental protocols. Due to the inherent electronic properties of these molecules, this guide focuses on the theoretical framework and predictive models of reactivity, supported by data from analogous furan systems.
Introduction: The Furan Ring System
Furan is a five-membered aromatic heterocycle containing an oxygen atom. It is considered an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. Theoretical calculations and experimental data show that electrophilic attack is overwhelmingly favored at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the superior resonance stabilization of the cationic intermediate, known as the sigma complex or arenium ion, formed during α-attack.[1][2]
The presence of substituents dramatically influences this inherent reactivity and regioselectivity. In the case of 5-substituted furan-2-carbaldehydes, the ring is disubstituted with groups that exert opposing or synergistic electronic effects, creating a complex but predictable reactivity landscape.
-
The C2-Carbaldehyde (-CHO) Group: This group is strongly electron-withdrawing and deactivating due to both its inductive (-I) and resonance (-M) effects. It reduces the electron density of the furan ring, making it less susceptible to electrophilic attack. In monosubstituted 2-furaldehyde, it directs incoming electrophiles primarily to the C4 and C5 positions.
-
The C5-Substituent (-R): The electronic nature of the substituent at the C5 position is critical in determining the feasibility and outcome of further electrophilic substitution. It can either enhance or further suppress the deactivating effect of the C2-aldehyde.
This guide will explore the interplay of these effects in determining the substitution patterns for various classes of 5-substituted furan-2-carbaldehydes.
General Principles and Mechanisms
The regioselectivity of electrophilic substitution on the furan ring is dictated by the stability of the intermediate carbocation. Attack at the C2/C5 position allows for the delocalization of the positive charge over three atoms, including the ring oxygen, resulting in a more stable intermediate compared to attack at the C3/C4 position, where delocalization is limited to two carbon atoms.[2]
Directing Effects in 5-Substituted Furan-2-Carbaldehydes
With positions C2 and C5 occupied, electrophilic attack is directed to the remaining C3 and C4 positions. The final regiochemical outcome is a balance between the directing effects of the two substituents.
-
C2-CHO Group: Deactivating and directs incoming electrophiles to the C4 position (meta-directing).
-
C5-R Group:
-
Electron-Donating Group (EDG) like -CH₃, -OCH₃: Activating and directs to the C4 position (ortho-directing).
-
Halogen (-Br, -Cl): Deactivating but directs to the C4 position (ortho-directing).
-
Electron-Withdrawing Group (EWG) like -NO₂, -CN: Deactivating and directs to the C3 position (meta-directing).
-
The combined influence of these groups dictates the most favorable position for electrophilic attack.
Common Electrophilic Substitution Reactions
Due to the deactivating nature of the C2-aldehyde, electrophilic substitutions on these substrates require carefully controlled and often mild conditions to prevent decomposition or polymerization.
Nitration
Nitration of the highly reactive furan ring is typically achieved using milder reagents than the standard nitric acid/sulfuric acid mixture used for benzene. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is the reagent of choice.[3] For furan itself, this reaction proceeds via a 2,5-addition intermediate, which is then treated with a base like pyridine to eliminate acetic acid and restore aromaticity.[4]
For a substrate like 5-methylfuran-2-carbaldehyde, the activating methyl group may allow for direct substitution at the C4 position under carefully controlled, low-temperature conditions. In contrast, 5-nitrofuran-2-carbaldehyde is expected to be highly unreactive to further nitration.
Halogenation
Direct halogenation of furan with Br₂ or Cl₂ can be aggressive, often leading to polyhalogenation and ring-opening.[5] Milder and more selective halogenating agents are preferred. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the monohalogenation of activated furan rings, often in solvents like DMF, CCl₄, or acetic acid.[6] For 5-substituted furan-2-carbaldehydes, halogenation is predicted to occur at the C4 position, especially for substrates with electron-donating or weakly deactivating groups at C5.
Sulfonation
Strong acids like fuming sulfuric acid cause furan to polymerize. Sulfonation is therefore carried out using milder complexes, such as the sulfur trioxide-pyridine complex or the sulfur trioxide-dioxane complex. These reagents allow for the introduction of a sulfonic acid group, typically at the most activated available position. For substrates like 5-methylfuran-2-carbaldehyde, sulfonation would be expected at C4.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are challenging with furan substrates. The strong Lewis acids (e.g., AlCl₃) required typically induce polymerization of the electron-rich furan ring.[7] Milder Lewis acids (e.g., SnCl₄, ZnCl₂, FeCl₃) or Brønsted acids may be employed under specific conditions.[7][8] Friedel-Crafts reactions on furan-2-carbaldehyde derivatives are generally low-yielding and not commonly reported due to the strong deactivation of the ring.
Quantitative Data Summary
Quantitative data for electrophilic substitution reactions specifically on 5-substituted furan-2-carbaldehydes are scarce in the literature, reflecting the synthetic challenges posed by these deactivated systems. The following tables present data for related furan compounds to provide a general reference for expected reactivity and conditions.
Table 1: Nitration of Furan Derivatives
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Furan | HNO₃ / Ac₂O, then Pyridine | -10 °C to 0 °C | 2-Nitrofuran | 75-85 | [4] |
| 2-Methylfuran | HNO₃ / Ac₂O, then Pyridine | Low Temp. | 5-Methyl-2-nitrofuran | ~70 | General Principle |
| Furan-2-carboxylate | HNO₃ / H₂SO₄ | 0-5 °C | Methyl 5-nitrofuran-2-carboxylate | ~80 |[4] |
Table 2: Halogenation of Furan Derivatives
| Substrate | Reagent | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Furan | NBS / DMF | Room Temp. | 2-Bromofuran | High | [5] |
| Fraxinellone (complex furan) | NBS (1.4 equiv) / DCM | 40 °C | Monobrominated furan ring | 62 | [6] |
| 2-Furfural | [bmim]Br₃ (ionic liquid) | 40 °C | 5-Bromo-2-furfural | 88.1 |[9] (Synthesis) |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for planning electrophilic substitution reactions on 5-substituted furan-2-carbaldehydes. Note: These reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Nitration using Acetyl Nitrate
Materials:
-
5-Substituted furan-2-carbaldehyde
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Pyridine (if rearomatization is needed)
-
Ethyl acetate, Sodium bicarbonate (NaHCO₃), Brine, Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool acetic anhydride (5 eq.) to -10 °C using an acetone/dry ice bath. Add fuming nitric acid (1.1 eq.) dropwise with vigorous stirring, ensuring the temperature does not rise above 0 °C. Stir the resulting solution for 15 minutes at -10 °C.
-
Reaction: In a separate flask, dissolve the 5-substituted furan-2-carbaldehyde (1 eq.) in acetic anhydride and cool to -10 °C. Add the freshly prepared acetyl nitrate solution dropwise to the substrate solution over 30 minutes.
-
Monitoring: Allow the reaction to stir at -10 °C to 0 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Bromination using N-Bromosuccinimide (NBS)
Materials:
-
5-Substituted furan-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve the 5-substituted furan-2-carbaldehyde (1 eq.) in DMF or CCl₄ in a round-bottom flask protected from light.
-
Reaction: Add N-Bromosuccinimide (1.05-1.1 eq.) portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling with a water bath.
-
Monitoring: Stir the mixture at room temperature for 2-6 hours. Monitor the consumption of the starting material by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with dichloromethane.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted bromine, then with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash chromatography or recrystallization to yield the brominated product.[6]
Conclusion
The electrophilic substitution of 5-substituted furan-2-carbaldehydes is a synthetically challenging but mechanistically predictable field. The reactivity of the furan ring is significantly diminished by the C2-carbaldehyde group, making harsh reaction conditions unsuitable. The regiochemical outcome is primarily dictated by the electronic nature of the C5-substituent, with both electron-donating groups and halogens synergistically directing incoming electrophiles to the C4 position. Conversely, the presence of two strong electron-withdrawing groups, as in 5-nitrofuran-2-carbaldehyde, renders the ring highly resistant to further electrophilic attack. Successful synthesis in this area hinges on the use of mild, carefully controlled reaction conditions and highly selective reagents. This guide provides the foundational principles and procedural starting points for researchers aiming to functionalize these important heterocyclic scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Furan nitration [quimicaorganica.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide.[3] Its mild conditions, functional group tolerance, and the commercial availability of a vast array of reactants have made it indispensable in medicinal chemistry and materials science.
Furan-containing compounds are significant scaffolds in drug discovery, appearing in numerous pharmacologically active molecules.[4][5] They exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] The furan ring can act as a bioisostere for phenyl rings, improving pharmacokinetic profiles.[5][8] This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-(4-Bromophenyl)furan-2-carbaldehyde with various arylboronic acids, a key transformation for generating novel furan-biaryl compounds for screening and development.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The fundamental steps are: 1) Oxidative Addition of the aryl halide to the Pd(0) complex, 2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and 3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[1][2] A base is required to activate the organoboron reagent for the transmetalation step.[3]
Caption: General mechanism of the Palladium-catalyzed Suzuki-Miyaura reaction.
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.
Materials and Reagents
-
This compound (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid) (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (1-3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 ratio)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Heptane or Hexane
-
Deionized Water
-
Silica Gel for column chromatography
Equipment
-
Schlenk tube or pressure tube
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and filtration
-
Column chromatography setup
-
NMR spectrometer, Mass spectrometer for characterization
Detailed Procedure
-
Reaction Setup: To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable suspension (e.g., 0.1 M concentration of the limiting reagent).
-
Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through the suspension for 10-15 minutes. Alternatively, use three freeze-pump-thaw cycles. An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C.[9] Stir the reaction mixture vigorously for the required time (typically 3-12 hours).
-
Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in heptane/hexane as the eluent, to afford the pure biaryl product.
-
Characterization: Characterize the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table shows representative results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the conditions described above. Yields are typical for these types of transformations.[10][11]
| Entry | Arylboronic Acid Partner | Product | Reaction Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | 5-(Biphenyl-4-yl)furan-2-carbaldehyde | 5 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-4-yl)furan-2-carbaldehyde | 6 | 89 |
| 3 | 4-Acetylphenylboronic acid | 5-(4'-Acetylbiphenyl-4-yl)furan-2-carbaldehyde | 8 | 85 |
| 4 | 3-Thiopheneboronic acid | 5-(4-(Thiophen-3-yl)phenyl)furan-2-carbaldehyde | 10 | 78* |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-(4'-(Trifluoromethyl)biphenyl-4-yl)furan-2-carbaldehyde | 5 | 94 |
*Note: Couplings with some heteroarylboronic acids may result in lower yields due to competitive protodeboronation.[11]
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental protocol, from setup to final product characterization.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction was properly degassed. Use a fresh bottle of catalyst or a different ligand/precatalyst system.[12]
-
Insufficient Base: The base may be old or not strong enough. Consider using a stronger base like Cs₂CO₃ or K₃PO₄.
-
Low Temperature: The reaction may require higher temperatures. Consider microwave heating for difficult couplings.[10]
-
-
Side Reactions:
-
Homocoupling: Formation of a biaryl product from two boronic acid molecules can occur. This is often exacerbated by the presence of oxygen.[2] Ensure thorough degassing.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-rich or certain heteroaryl boronic acids.[2][11] Use of anhydrous solvents or specific bases like KF can sometimes mitigate this.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds can be toxic and should be handled with care.
-
Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Dioxane is a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 6. ijabbr.com [ijabbr.com]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-(4-Bromophenyl)furan-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-(4-Bromophenyl)furan-2-carbaldehyde as a key building block. This versatile substrate, featuring a reactive aryl bromide and a functionalizable aldehyde group, serves as a valuable scaffold for the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and vinyl-aryl compounds. In this application, the bromine atom of this compound is coupled with a variety of boronic acids.
Experimental Protocol:
A detailed experimental protocol for a Suzuki-Miyaura reaction is provided below, adapted from procedures for similar substrates.[1]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 80-90 |
Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This protocol outlines the reaction of this compound with an activated alkene.
Experimental Protocol:
The following is a general procedure for the Heck reaction.[2]
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.2-1.5 eq.), a palladium source like palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 2-10 mol%), and a base, typically a tertiary amine like triethylamine (Et₃N) or a solid base like sodium acetate (NaOAc).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile.
-
Reaction Execution: Heat the mixture to a temperature between 100°C and 140°C for 6-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Quantitative Data Summary:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 75-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 130 | 16 | 70-80 |
| 3 | Acrylonitrile | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 100 | 24 | 65-75 |
Note: Yields are estimates based on similar reactions and may require optimization.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.
Experimental Protocol:
A general protocol for the Sonogashira coupling is described below.[3]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Alternatively, a solvent like THF or DMF can be used with an amine base.
-
Reaction Execution: Stir the reaction mixture at room temperature to a slightly elevated temperature (e.g., 50-70°C) for 2-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove the metal salts. Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine. Dry the organic layer and concentrate. Purify the product by column chromatography.
Quantitative Data Summary:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine/THF | 25 | 4 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | 50 | 8 | 75-85 |
Note: Yields are based on general Sonogashira coupling procedures and may need optimization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination is provided.[4][5]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 80-120°C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary:
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | 1,4-Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | Toluene | 90 | 24 | 70-80 |
Note: Yields are representative and can be influenced by the specific amine and reaction conditions.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Supported Pd-catalyzed carbonylative transformation of biomass-derived furfural to 2,5-furandicarboxylic acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis and Evaluation of Antimicrobial Agents from 5-(4-Bromophenyl)furan-2-carbaldehyde
Abstract
Furan derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including potent antimicrobial properties.[1][2][3] This document provides detailed protocols for the synthesis of novel antimicrobial agents derived from 5-(4-Bromophenyl)furan-2-carbaldehyde, focusing on the preparation of chalcones, a class of compounds known for their biological significance.[4][5] Furthermore, standardized methodologies for evaluating the antimicrobial efficacy of these synthesized compounds are presented, specifically the Kirby-Bauer disk diffusion susceptibility test. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis of Furan-Based Chalcones
Chalcones are aromatic ketones that form the central core for a variety of biologically active compounds.[4] The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone in the presence of a base.[4][6]
General Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of a representative chalcone, (E)-1-(4-methoxyphenyl)-3-(5-(4-bromophenyl)furan-2-yl)prop-2-en-1-one, adapted from established methods.[6]
Materials and Reagents:
-
This compound
-
4-Methoxyacetophenone
-
Ethanol (EtOH)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Distilled Water
-
Crushed Ice
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stirring at room temperature
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and 4-methoxyacetophenone (10 mmol) in ethanol (20-30 mL).
-
Base Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of KOH (or NaOH) (e.g., 10% w/v) dropwise.[5]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the mixture by adding dilute HCl dropwise until the solution is acidic, which will cause the chalcone product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid and salts.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[4]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Alternative Synthetic Routes: Schiff Bases
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another class of compounds with a broad range of biological activities, including antimicrobial effects.[7][8] The synthesis involves reacting this compound with a primary amine, often in an alcoholic solvent and sometimes with a few drops of an acid catalyst like glacial acetic acid.[7][9]
Antimicrobial Activity Data
The antimicrobial efficacy of furan derivatives synthesized from this compound has been evaluated against various pathogens. The data below is a summary from literature sources, presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 1 | Chalcone | Staphylococcus aureus | 16 | [6] |
| 1 | Chalcone | Bacillus subtilis | 32 | [6] |
| 1 | Chalcone | Escherichia coli | 64 | [6] |
| 1 | Chalcone | Pseudomonas aeruginosa | 64 | [6] |
| 1 | Chalcone | Candida albicans | 32 | [6] |
| 2 | Pyrazoline (from Chalcone) | Staphylococcus aureus | 8 | [6] |
| 2 | Pyrazoline (from Chalcone) | Bacillus subtilis | 16 | [6] |
| 2 | Pyrazoline (from Chalcone) | Escherichia coli | 32 | [6] |
| 2 | Pyrazoline (from Chalcone) | Pseudomonas aeruginosa | 32 | [6] |
| 2 | Pyrazoline (from Chalcone) | Candida albicans | 16 | [6] |
| 3 | Furan-carboxamide | Acinetobacter baumannii (Drug-Resistant) | 32 | [10] |
| 3 | Furan-carboxamide | Klebsiella pneumoniae (Drug-Resistant) | 64 | [10] |
Protocol for Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a standardized and widely used technique to determine the susceptibility of bacteria to antimicrobial compounds.[11][12]
Kirby-Bauer Disk Diffusion Susceptibility Test
Materials and Equipment:
-
Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[12]
-
Sterile filter paper disks (6 mm diameter)
-
Synthesized antimicrobial compounds
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard[13]
-
Incubator (37°C)
-
Calipers or ruler
-
Forceps
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a concentration of approximately 1.5 x 10⁸ CFU/mL.[13]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[13]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]
-
-
Disk Application:
-
Prepare sterile filter paper disks impregnated with a known concentration of the synthesized furan derivative. A stock solution of the compound in a suitable solvent (like DMSO) is typically used.
-
Using sterile forceps, place the antimicrobial disks onto the inoculated MHA plate. Ensure the disks are firmly pressed down to make complete contact with the agar surface.
-
Disks should be spaced at least 24 mm apart from each other and from the edge of the plate.[13]
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 16-24 hours.[11]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm) using a ruler or calipers.[12]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the tested compound. A larger zone indicates greater antimicrobial activity.[11] Compare the zone sizes to standardized charts if available, or use them for relative comparison between different synthesized compounds.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from the starting material to the synthesis and evaluation of the antimicrobial agents.
Caption: Workflow for the synthesis and antimicrobial evaluation of furan-based chalcones.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis of novel antimicrobial agents from this compound and the subsequent evaluation of their biological activity. The Claisen-Schmidt condensation offers a reliable route to furan-based chalcones, which have demonstrated significant antimicrobial potential.[6] Adherence to standardized antimicrobial testing procedures, such as the Kirby-Bauer method, is crucial for obtaining reproducible and comparable results.[14] This work serves as a valuable resource for researchers aiming to develop new and effective antimicrobial drugs to combat the growing challenge of antibiotic resistance.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. ijabbr.com [ijabbr.com]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grownextgen.org [grownextgen.org]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. woah.org [woah.org]
Application Notes: 5-(4-Bromophenyl)furan-2-carbaldehyde in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(4-Bromophenyl)furan-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its structure is characterized by three key reactive components: the furan ring, a reactive aldehyde group, and a bromophenyl substituent. This unique combination of functional groups allows for a wide range of chemical modifications, making it an excellent starting material for the synthesis of diverse molecular scaffolds with potential therapeutic applications.[1] The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like condensation and reductive amination, while the bromine atom on the phenyl ring serves as a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2]
The furan nucleus itself is a common motif in numerous biologically active compounds, contributing to interactions with various biological targets and influencing the pharmacological profile of drug candidates.[1] Research has primarily focused on synthesizing derivatives of this compound for evaluation as anticancer and antimicrobial agents.[2][3]
Key Therapeutic Applications and Derivative Classes
The core structure of this compound serves as a scaffold for generating several classes of biologically active compounds.
-
Schiff Bases: The aldehyde functionality readily undergoes condensation with various primary amines to form Schiff bases (imines). These derivatives have been extensively studied for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[4][5][6]
-
Chalcones: Through Claisen-Schmidt condensation with substituted ketones, chalcone derivatives can be synthesized. Chalcones are well-known precursors for various flavonoids and possess significant biological activities, particularly as antibacterial agents.[7]
-
Pyrazole Derivatives: Reaction with hydrazine and its derivatives yields pyrazoles, a class of N-heterocycles found in several approved drugs. Pyrazole-containing compounds exhibit a broad range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.[8][9][10]
-
Biaryl Derivatives (via Suzuki-Miyaura Coupling): The bromophenyl moiety is an ideal handle for Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, creating complex biaryl structures that can be optimized for specific biological targets. This approach has been successfully used to develop potent antibacterial agents.[2]
Data Presentation: Biological Activity of Derivatives
The following tables summarize quantitative data for biological activities of compounds derived from structures closely related to this compound.
Table 1: Antibacterial Activity of N-(Aryl)furan-2-carboxamide Derivatives These compounds were synthesized from an N-(4-bromophenyl)furan-2-carboxamide precursor via Suzuki-Miyaura coupling.
| Compound ID | Substituted Aryl Group | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5a | Phenyl | A. baumannii | 128 | 256 | [2] |
| 5b | 4-Methylphenyl | A. baumannii | 64 | 128 | [2] |
| 5c | 4-Methoxyphenyl | A. baumannii | 32 | 64 | [2] |
| 5d | 4-Fluorophenyl | A. baumannii | 128 | 256 | [2] |
| 5e | 4-Chlorophenyl | A. baumannii | 64 | 128 | [2] |
| 5f | 4-(Trifluoromethyl)phenyl | A. baumannii | 32 | 64 | [2] |
| 5g | Naphthalen-2-yl | A. baumannii | 16 | 32 | [2] |
| 5h | Thiophen-3-yl | A. baumannii | 128 | 256 | [2] |
| 5i | Pyridin-3-yl | A. baumannii | 64 | 128 | [2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Table 2: Tubulin Polymerization Inhibitory Activity of 5-(4-chlorophenyl)furan Derivatives These compounds are structural analogs where bromine is replaced by chlorine.
| Compound ID | R Group on Chalcone | % Inhibition at 10 µM | IC50 (µM) | Reference |
| 2a | 4-Methoxyphenyl | 89.1 | 1.1 | [11] |
| 2b | 3,4,5-Trimethoxyphenyl | 93.4 | 0.9 | [11] |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add an equimolar amount (1.0 eq.) of the substituted aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the flask to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details a method for modifying the bromophenyl group, using the procedure for synthesizing N-(aryl)furan-2-carboxamide derivatives as a template.[2]
Materials:
-
This compound derivative (e.g., a protected aldehyde or a downstream product) (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst, ~3-5 mol%)
-
Potassium phosphate (K₃PO₄) (base, 1.0 eq.)
-
1,4-Dioxane
-
Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Argon or Nitrogen gas supply
Procedure:
-
Add the this compound derivative and the Pd(PPh₃)₄ catalyst to a Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane to the flask under the inert atmosphere and stir the mixture for 30 minutes at room temperature.
-
Add the arylboronic acid, K₃PO₄ base, and a small amount of water (e.g., 0.5 mL for a ~0.5 mmol scale reaction).
-
Heat the reaction mixture to reflux (approximately 100°C) under the inert atmosphere for 8-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final biaryl product by spectroscopic methods.
Protocol 3: MTT Assay for Cytotoxicity
This protocol provides a standard method for evaluating the in vitro anticancer activity of synthesized compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be non-toxic (e.g., <0.5%).
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic workflow for creating diverse bioactive compounds from this compound.
Caption: Potential mechanisms of action for derivatives of this compound.
References
- 1. This compound | 20005-42-9 | Benchchem [benchchem.com]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace at My University: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SCHIFF BASES OF [4-(AMINO) -5- PHENYL- 4H-1, 2, 4-TRIAZOLE- 3- THIOL] [repository.pastic.gov.pk]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 11. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Heterocyclic Scaffolds from 5-(4-Bromophenyl)furan-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel heterocyclic compounds utilizing 5-(4-Bromophenyl)furan-2-carbaldehyde as a versatile starting material. The following sections outline the synthesis of key intermediates and their subsequent transformation into pyrazoline, pyrimidine, and pyridazine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Synthesis of Chalcone Intermediate
The initial step involves the synthesis of a chalcone, an α,β-unsaturated ketone, through a Claisen-Schmidt condensation. This intermediate serves as a crucial building block for the subsequent synthesis of various heterocyclic systems.
Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(5-(4-bromophenyl)furan-2-yl)prop-2-en-1-one
A solution of this compound (1.0 eq) and a substituted acetophenone, for instance, 4-bromoacetophenone (1.0 eq), is prepared in ethanol. To this stirred solution, an aqueous solution of a base such as sodium hydroxide or potassium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified duration, typically a few hours, during which the product precipitates. The resulting solid is collected by filtration, washed with water to remove excess base, and then with a small amount of cold ethanol. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure chalcone.
Table 1: Synthesis of Chalcone Intermediate
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) |
| This compound | 4-Bromoacetophenone | NaOH | Ethanol | 4 | 85 | 143-145 |
Data adapted from a representative Claisen-Schmidt condensation protocol.
Caption: Synthesis of Chalcone via Claisen-Schmidt Condensation.
Synthesis of Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds, are readily synthesized from chalcones by reaction with hydrazine derivatives. These compounds are known to exhibit a wide range of biological activities.
Experimental Protocol: Synthesis of 5-(5-(4-Bromophenyl)furan-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazole
The synthesized chalcone (1.0 eq) is dissolved in a suitable solvent such as ethanol or glacial acetic acid. To this solution, hydrazine hydrate (a slight excess) is added. The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude pyrazoline is then washed with cold ethanol and recrystallized to obtain the pure compound.[1]
Table 2: Synthesis of Pyrazoline Derivative
| Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | m.p. (°C) |
| (E)-1-(4-bromophenyl)-3-(5-(4-bromophenyl)furan-2-yl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | 6 | 62 | 138-140 |
Data is for a representative pyrazoline synthesis from a chalcone.[1]
Caption: Synthesis of Pyrazoline from Chalcone.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including pyrimidinones and pyrimidinethiones, can be synthesized from the chalcone intermediate by reaction with urea or thiourea, respectively. These six-membered heterocyclic compounds are of great importance in medicinal chemistry.
Experimental Protocol: Synthesis of 4-(5-(4-bromophenyl)furan-2-yl)-6-(4-bromophenyl)pyrimidin-2(1H)-one
A mixture of the chalcone (1.0 eq) and urea (1.0 eq) is dissolved in ethanol. To this solution, an ethanolic solution of potassium hydroxide is added, and the mixture is refluxed for several hours. After completion of the reaction, the mixture is cooled and poured into ice-cold water. The resulting mixture is then acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure pyrimidinone.[2]
Experimental Protocol: Synthesis of 4-(5-(4-bromophenyl)furan-2-yl)-6-(4-bromophenyl)pyrimidine-2(1H)-thione
Following a similar procedure to the pyrimidinone synthesis, the chalcone (1.0 eq) is reacted with thiourea (1.0 eq) in the presence of ethanolic potassium hydroxide under reflux. The workup procedure is identical to that described for the pyrimidinone synthesis.[2]
Table 3: Synthesis of Pyrimidine Derivatives
| Starting Material | Reagent | Product | Yield (%) |
| Chalcone | Urea | Pyrimidinone | ~70-80 |
| Chalcone | Thiourea | Pyrimidinethione | ~70-80 |
Yields are estimated based on similar reported syntheses.[2]
Caption: Synthesis of Pyrimidine and Pyrimidinethione Derivatives.
Synthesis of Pyridazine Derivatives
Pyridazine-containing heterocycles can be accessed through multi-step synthetic routes starting from furan derivatives. One approach involves the conversion of a furan ring into a pyridazine moiety.
Experimental Protocol: Synthesis of 4-(2-(4-bromophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one
Caption: General Pathway for Pyridazinone Synthesis from a Furan Intermediate.
These protocols provide a foundational framework for the synthesis of a diverse range of novel heterocyclic compounds from the readily accessible starting material, this compound. The resulting scaffolds are valuable for further chemical exploration and biological evaluation in the context of drug discovery and development. Researchers are encouraged to optimize the reaction conditions for specific substrates and to fully characterize the synthesized compounds using modern analytical techniques.
References
- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a powerful one-pot, three-component condensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2][3] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[1][4] The resulting dihydropyrimidine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5] The use of 5-aryl-2-furaldehydes as the aldehyde component in the Biginelli reaction introduces a furan moiety into the final pyrimidine structure, which is of significant interest for developing novel therapeutic agents. This document provides detailed protocols for the synthesis of pyrimidine derivatives from 5-aryl-2-furaldehydes via the Biginelli reaction, along with tabulated data for easy reference.
Reaction Scheme
The overall reaction involves the condensation of a 5-aryl-2-furaldehyde, a β-dicarbonyl compound (such as ethyl acetoacetate or acetylacetone), and urea or thiourea, typically catalyzed by a Lewis or Brønsted acid.[6][7]
General Reaction:
Quantitative Data Summary
The following table summarizes the yields of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates synthesized via the Biginelli reaction.
| Entry | 5-Aryl-2-furaldehyde (Ar) | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Yield (%) |
| 1 | Phenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | up to 79%[6] |
| 2 | 4-Methylphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High |
| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High |
| 4 | 4-Chlorophenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High |
| 5 | Phenyl | Ethyl acetoacetate | Thiourea | FeCl₃·6H₂O | Lower yields, resinification issues[6] |
| 6 | Phenyl | Acetylacetone | Urea | FeCl₃·6H₂O | Good |
Note: "High" yields are reported in the source material without specific quantitative values for all derivatives. Reactions with thiourea generally resulted in lower yields and the formation of resinous byproducts.[6]
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-furaldehydes
This protocol describes the synthesis of the starting aldehyde via the arylation of furaldehyde with an aryl diazonium salt.[6]
Materials:
-
Substituted aniline (1.0 eq)
-
Concentrated HCl
-
Sodium nitrite (NaNO₂)
-
Furfural
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Water
-
Ice
Procedure:
-
Prepare a solution of the corresponding aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCl₂·2H₂O and furfural in water.
-
Slowly add the freshly prepared diazonium salt solution to the furfural solution with vigorous stirring.
-
Continue stirring for the time specified in the literature for the specific aniline derivative.
-
Collect the precipitated product by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-furaldehyde.
Protocol 2: Biginelli Reaction for Pyrimidine Synthesis
This protocol details the one-pot synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates.[6]
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate or Acetylacetone (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (EtOH)
Procedure:
-
To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate (or acetylacetone), urea (or thiourea), and FeCl₃·6H₂O in ethanol.
-
Reflux the reaction mixture for 6 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.
Mechanistic Pathway and Workflow
The Biginelli reaction is believed to proceed through a series of steps initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol of the β-dicarbonyl compound and subsequent cyclization and dehydration to yield the final dihydropyrimidine.
Below is a DOT script for a diagram illustrating the experimental workflow.
Caption: Experimental workflow for the Biginelli synthesis of pyrimidines.
Below is a DOT script for a diagram illustrating the logical relationship of the reaction mechanism.
Caption: Simplified mechanistic pathway of the Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 6. 5-aryl-2-furaldehydes-in-the-synthesis-of-tetrahydropyrimidinones-by-biginelli-reaction - Ask this paper | Bohrium [bohrium.com]
- 7. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-furan-2-carbaldehyde derivatives are a significant class of heterocyclic compounds that serve as crucial building blocks in the synthesis of various pharmacologically active molecules and advanced materials. Their versatile chemical nature, stemming from the reactive aldehyde group and the tunable electronic properties of the aryl substituent, makes them valuable intermediates in drug discovery and development. This document provides a detailed experimental procedure for the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde, a key intermediate for introducing a bromophenyl-furan moiety into target molecules. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a highly efficient and widely used method for carbon-carbon bond formation.
Principle of the Reaction
The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound, in this case, (4-bromophenyl)boronic acid, with an organohalide, 5-bromo-2-furaldehyde, in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Experimental Protocols
Method 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the synthesis of this compound from 5-bromo-2-furaldehyde and (4-bromophenyl)boronic acid.
Materials:
-
5-Bromo-2-furaldehyde
-
(4-Bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottomed flask, add 5-bromo-2-furaldehyde (1.0 mmol, 1.0 eq.), (4-bromophenyl)boronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add toluene (4 mL), ethanol (4 mL), and water (3 mL) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq.) to the reaction mixture.
-
Flush the flask with an inert gas (e.g., argon or nitrogen) and equip it with a reflux condenser.
-
Heat the reaction mixture to 70-80°C and stir vigorously overnight (approximately 12-16 hours).
-
After cooling to room temperature, add 50 mL of water to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Alternative Method: Vilsmeier-Haack Formylation
An alternative two-step approach involves the initial synthesis of 2-(4-bromophenyl)furan followed by formylation.
-
Synthesis of 2-(4-bromophenyl)furan: This can be achieved via a Suzuki-Miyaura coupling of 2-bromofuran with (4-bromophenyl)boronic acid under similar conditions as described above.
-
Formylation of 2-(4-bromophenyl)furan: The Vilsmeier-Haack reaction can then be employed to introduce the aldehyde group at the 5-position of the furan ring.[1][2][3][4] This reaction typically uses a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) as the formylating agent.[1][2][3][4]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound and related derivatives via the Suzuki-Miyaura coupling reaction.
| Derivative | R Group on Phenyl Ring | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| 1 | 4-Bromo | 85 | >98 | 142-144 |
| 2 | 4-Chloro | 88 | >98 | 130-132 |
| 3 | 4-Fluoro | 90 | >99 | 116-118[5] |
| 4 | 4-Nitro | 82 | >97 | 191-193[5] |
| 5 | 4-Methoxy | 87 | >98 | 125-127 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.
Visualization
Experimental Workflow for Suzuki-Miyaura Synthesis
The following diagram illustrates the key steps in the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
Application Notes and Protocols: 5-(4-Bromophenyl)furan-2-carbaldehyde in the Development of Antitumor Agents
Introduction
5-(4-Bromophenyl)furan-2-carbaldehyde is a versatile synthetic intermediate belonging to the 5-arylfuran-2-carbaldehyde class of compounds. This scaffold serves as a valuable starting material for the synthesis of various heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[1][2] The furan ring is a key structural motif in numerous therapeutic agents, and its derivatives are actively being explored in cancer research.[3] While direct studies on the antitumor effects of this compound are not extensively documented in the reviewed literature, comprehensive research on its close analog, 5-(4-chlorophenyl)furan-2-carbaldehyde, provides significant insights into its potential applications in oncology.[4]
This document outlines the application of this compound as a precursor for novel antitumor agents, drawing primarily from studies on its chloro-analog and other related 5-arylfuran derivatives. It provides detailed synthetic protocols, quantitative data on cytotoxic activity, and elucidation of the mechanism of action, offering a valuable resource for researchers in drug discovery and development.
I. Synthesis of Bioactive Derivatives
This compound can be utilized in various condensation and cyclization reactions to generate a diverse library of compounds. The aldehyde functional group is particularly reactive and allows for the construction of more complex molecular architectures, such as isoxazolines, pyrazolines, and quinoxalines, which have demonstrated significant antitumor potential.
A. General Synthetic Workflow
The overall workflow for synthesizing and evaluating antitumor agents from this compound analogs is depicted below.
References
- 1. This compound | 20005-42-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 5-(4-Bromophenyl)furan-2-carbaldehyde in Organic Material Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-(4-Bromophenyl)furan-2-carbaldehyde as a versatile building block in the development of novel organic materials and pharmacologically active compounds. The protocols outlined below are based on established chemical transformations and offer a starting point for the synthesis of a variety of derivatives, including chalcones and bi-aryl compounds.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds with a wide range of biological activities. This compound serves as a key precursor for the synthesis of furan-containing chalcones.
Logical Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis of chalcones.
Experimental Protocol:
A general procedure for the synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with a substituted acetophenone.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add this compound (1.0 eq.).
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (e.g., 20%) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water until neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
The following table summarizes the synthesis of a chalcone derivative from a substituted furan-2-carbaldehyde, which is analogous to the reactions of this compound.
| Product | Starting Aldehyde | Starting Ketone | Yield (%) | Melting Point (°C) |
| 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-1-(1-(phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one | 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | 1-(1-(phenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 67-72 | - |
Data is for an analogous compound as specific data for this compound derivatives was not available in the search results.
Synthesis of Bi-aryl Derivatives via Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex bi-aryl structures. These structures are of interest in materials science and medicinal chemistry.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol:
A general protocol for the Suzuki-Miyaura coupling of a bromo-aromatic compound is as follows.[2]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 3-5 mol%), and a base (e.g., K₃PO₄ or Na₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (e.g., 8-18 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Quantitative Data:
The following table presents data for a Suzuki-Miyaura coupling reaction of an analogous N-(4-Bromophenyl)furan-2-carboxamide, demonstrating the feasibility and potential yields of such transformations.
| Product | Starting Material | Arylboronic Acid | Catalyst | Base | Yield (%) |
| N-(4-arylphenyl)furan-2-carboxamide derivatives | N-(4-bromophenyl)furan-2-carboxamide | Various arylboronic acids | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | 32-83 |
Data is for an analogous compound as specific data for this compound was not available in the search results.[2]
Spectroscopic Characterization Data
The following table provides representative spectroscopic data for a furan-2-carbaldehyde derivative. While not specific to this compound, it offers an indication of the expected spectral characteristics.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) | MS (m/z) |
| Furan-2-carbaldehyde-d | 7.68 (dt, J = 1.6, 0.7 Hz, 1H), 7.25 (dt, J = 3.6, 0.7 Hz, 1H), 6.59 (ddd, J = 3.6, 1.7, 0.5 Hz, 1H) | 177.9, 152.9, 148.1, 121.1, 112.6 | ν(C=O) ~1670 | [M]⁺ expected at 251 for the non-deuterated title compound |
Data is for a deuterated analog of furan-2-carbaldehyde and is intended to be representative.[3]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of organic materials. The aldehyde functionality allows for the construction of extended conjugated systems like chalcones, while the bromo-phenyl group enables further functionalization through cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel materials for pharmaceutical and materials science applications. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired products.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Screening of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives for Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological screening of derivatives of 5-(4-Bromophenyl)furan-2-carbaldehyde. This class of compounds has shown potential in various therapeutic areas, including oncology and infectious diseases. The following sections outline the synthesis of key derivatives, protocols for evaluating their biological activity, and insights into their potential mechanisms of action.
Introduction
The furan ring is a versatile scaffold in medicinal chemistry, known to be a component of many compounds with a wide range of biological activities. Derivatives of 5-aryl-furan-2-carbaldehyde, in particular, have attracted significant interest due to their potential as anticancer, antibacterial, and antifungal agents. The introduction of a 4-bromophenyl group at the 5-position of the furan ring can enhance lipophilicity and potentially improve interaction with biological targets. This document focuses on the derivatization of the aldehyde group of this compound to generate chalcones, thiosemicarbazones, and hydrazones, and details methods for screening their biological efficacy.
Synthesis of this compound and its Derivatives
The parent compound, this compound, serves as a key intermediate for the synthesis of various derivatives.
Synthesis of this compound
The synthesis of 5-aryl-furan-2-carboxaldehydes can be achieved via a Meerwein arylation reaction. In this procedure, an aniline derivative, in this case, 4-bromoaniline, is diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is then reacted with furan-2-carbaldehyde in the presence of a copper(II) chloride catalyst.
Synthesis of Chalcone Derivatives
Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an aryl aldehyde and an acetophenone in the presence of a base, typically an aqueous solution of sodium or potassium hydroxide in ethanol.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the condensation reaction of an aldehyde or ketone with a thiosemicarbazide in a suitable solvent like methanol.
Synthesis of Hydrazone Derivatives
Hydrazones are synthesized by the reaction of an aldehyde with a hydrazine derivative in an appropriate solvent.
Biological Activity Screening Protocols
The following are detailed protocols for the preliminary in vitro screening of the synthesized this compound derivatives.
Antimicrobial Activity Screening
1. Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
-
Materials:
-
Nutrient agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
-
Protocol:
-
Prepare a bacterial inoculum and uniformly spread it over the surface of a nutrient agar plate to create a lawn.
-
Aseptically punch wells into the agar plate using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
2. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Materials:
-
96-well microtiter plates
-
Bacterial cultures
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds
-
Positive and negative controls
-
Spectrophotometer (optional, for quantitative measurement)
-
-
Protocol:
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity Screening
1. MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
-
Quantitative Data Summary
The following tables summarize the biological activity of derivatives structurally related to this compound, providing a reference for expected activity.
Table 1: Antibacterial Activity of Furan-Thiophene Chalcone Derivatives
| Compound | Derivative Type | Test Organism | MIC (µg/mL) |
| AM1 | 5-(4-chlorophenyl)furan-2-yl chalcone | S. pyogenes | 125 |
| P. aeruginosa | 250 | ||
| AM2 | 5-(4-bromophenyl)furan-2-yl chalcone | S. pyogenes | 62.5 |
| P. aeruginosa | 125 | ||
| AM3 | 5-(2,4-dichlorophenyl)furan-2-yl chalcone | S. pyogenes | 250 |
| P. aeruginosa | 500 |
Data from analogous compounds reported in the literature.[1]
Table 2: Anticancer Activity of Furan-Thiophene Chalcone Derivatives against MCF-7 Cells
| Compound | Derivative Type | IC50 (µM) |
| AM1 | 5-(4-chlorophenyl)furan-2-yl chalcone | 10.2 |
| AM2 | 5-(4-bromophenyl)furan-2-yl chalcone | 8.5 |
| AM3 | 5-(2,4-dichlorophenyl)furan-2-yl chalcone | 12.8 |
Data from analogous compounds reported in the literature.[1]
Table 3: Biological Activity of 5-Substituted Furan-2-carbaldehyde Thiosemicarbazones
| 5-Substituent | Derivative Type | Biological Activity | Target | IC50/MIC |
| Nitro | Thiosemicarbazone | Antibacterial | S. aureus | MIC = 1 µg/mL[2] |
| Nitro | Thiosemicarbazone | Anticancer | HuTu80 cell line | IC50 = 13.36 µM[2] |
| Phenyl | Thiosemicarbazone | Anticancer | Various cell lines | IC50 = 34.84 - >372.34 µM[2] |
| 4-Methoxyphenyl | Thiosemicarbazone | Anticancer | LNCaP cell line | IC50 = 13.31 µM[2] |
Data from analogous compounds reported in the literature.
Potential Signaling Pathways and Mechanisms of Action
The biological effects of furan derivatives are often attributed to their interaction with key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[3] Its aberrant activation is a hallmark of many cancers. Some anticancer compounds exert their effects by inhibiting components of this pathway, leading to the induction of apoptosis and a reduction in cell proliferation. Furan-based compounds have been implicated in the modulation of this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.
References
Application Note: A Scalable Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde via Suzuki-Miyaura Coupling
Abstract
This application note details a robust and scalable protocol for the synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and functional organic materials. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which offers high yields and good functional group tolerance, making it amenable to large-scale production. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow to aid researchers and process chemists in the successful scale-up of this valuable compound.
Introduction
This compound is a versatile bifunctional molecule incorporating a furan ring, a carbaldehyde group, and a bromophenyl substituent.[1] This unique combination of reactive sites makes it a valuable building block in medicinal chemistry for the synthesis of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1] The furan moiety can participate in various transformations, while the aldehyde and bromo functionalities allow for further derivatization, making it a crucial intermediate for drug discovery and development professionals. The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] Its mild reaction conditions and commercial availability of reagents make it an ideal choice for industrial-scale synthesis.[2]
Synthesis Overview
The presented synthesis of this compound is achieved through a Suzuki-Miyaura cross-coupling reaction between 5-formylfuran-2-boronic acid and 1,4-dibromobenzene. This approach is advantageous for scale-up due to the stability and commercial availability of the starting materials. A palladium catalyst, in conjunction with a suitable base and solvent system, facilitates the efficient formation of the desired product.
Experimental Protocol
Materials and Equipment
-
Reactors: 10L and 20L glass-lined reactors with overhead stirring, reflux condenser, and temperature control.
-
Filtration: Nutsche filter or similar large-scale filtration apparatus.
-
Drying: Vacuum oven.
-
Analytical Instruments: HPLC, GC-MS, ¹H NMR, ¹³C NMR.
Reagents
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| 5-Formylfuran-2-boronic acid | 27329-70-0 | 139.92 g/mol | 1.0 eq. |
| 1,4-Dibromobenzene | 106-37-6 | 235.92 g/mol | 1.2 eq. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.01 eq. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 3.0 eq. |
| Toluene | 108-88-3 | 92.14 g/mol | - |
| Ethanol | 64-17-5 | 46.07 g/mol | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - |
| Hexane | 110-54-3 | 86.18 g/mol | - |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - |
Synthesis Workflow Diagram
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 20L glass-lined reactor, add 5-formylfuran-2-boronic acid (1.0 kg, 7.15 mol), 1,4-dibromobenzene (2.02 kg, 8.58 mol), toluene (8 L), and ethanol (2 L).
-
In a separate vessel, dissolve potassium carbonate (2.97 kg, 21.45 mol) in deionized water (8 L).
-
Add the aqueous potassium carbonate solution to the reactor.
-
Begin vigorous stirring and sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (82.6 g, 0.0715 mol) to the reaction mixture under a nitrogen blanket.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-85 °C) with continued vigorous stirring.
-
Monitor the reaction progress by HPLC or GC-MS every 2 hours. The reaction is typically complete within 8-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Stop stirring and allow the layers to separate.
-
Transfer the organic (upper) layer to a separate 10L vessel.
-
Extract the aqueous layer with toluene (2 x 2 L).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with deionized water (2 x 4 L) and brine (4 L).
-
Dry the organic layer over anhydrous magnesium sulfate (500 g).
-
Filter the drying agent and wash the filter cake with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
-
Purification:
-
Transfer the crude solid to a clean reactor.
-
Add a mixture of hexane and ethyl acetate (9:1, 5 L) and stir to create a slurry at room temperature for 1 hour.
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold hexane (2 x 1 L).
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Results and Data
| Parameter | Value |
| Yield | 80-85% |
| Purity (HPLC) | >98% |
| Appearance | Orange to yellow crystalline solid |
| Melting Point | 126-128 °C |
| ¹H NMR (400 MHz, CDCl₃) δ | 9.68 (s, 1H), 7.65 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), 7.30 (d, J=3.6 Hz, 1H), 6.85 (d, J=3.6 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) δ | 177.9, 158.3, 152.1, 132.5, 129.2, 126.8, 124.5, 123.9, 111.4 |
| MS (EI) | m/z 250/252 (M⁺) |
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Toluene and ethanol are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. The protocol described in this application note offers high yields and purity, making it suitable for the production of multi-kilogram quantities of the target compound. This methodology is expected to be of significant value to researchers and professionals in the pharmaceutical and chemical industries.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-bromophenyl)furan-2-carbaldehyde. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling of 5-bromo-2-furaldehyde and 4-bromophenylboronic acid, but I am observing a low yield or no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to reaction conditions. Follow these troubleshooting steps to identify and resolve the issue:
1. Reagent Quality and Handling:
-
Boronic Acid Decomposition: Phenylboronic acids can undergo protodeboronation, especially in the presence of moisture or acidic conditions.[1] Ensure your 4-bromophenylboronic acid is dry and has been stored properly. Consider using a fresh batch or recrystallizing the existing one.
-
Aryl Halide Reactivity: While aryl bromides are generally effective, their reactivity can be influenced by impurities. Ensure the 5-bromo-2-furaldehyde is pure. The reactivity order for aryl halides is generally I > Br > Cl.[2]
-
Solvent Purity: Use anhydrous solvents, as water can interfere with the catalytic cycle. Degas the solvent thoroughly to remove dissolved oxygen, which can deactivate the palladium catalyst.
2. Catalyst and Ligand Issues:
-
Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure it is effectively reduced in situ. Inadequate reduction can lead to low catalytic activity.
-
Catalyst Loading: While typically low catalyst loadings are desired, if you are experiencing poor conversion, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve the yield.
-
Ligand Choice: The choice of phosphine ligand is crucial. For sterically hindered substrates or to improve catalyst stability and activity, consider using bulky, electron-rich phosphine ligands like triphenylphosphine (PPh₃) or more specialized ligands such as SPhos or XPhos.
3. Reaction Conditions:
-
Base Selection: The base plays a critical role in the transmetalation step.[3] The choice of base can significantly impact the yield.[4][5] Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. If one base is not effective, screen a variety of bases to find the optimal one for your specific substrate combination. Generally, inorganic bases are superior to organic bases for this reaction.[4]
-
Temperature: The reaction temperature influences the rate of reaction. If the reaction is sluggish at a lower temperature, gradually increasing the temperature (e.g., to 80-100 °C) can improve the reaction rate and yield. However, excessively high temperatures can lead to catalyst decomposition.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Insufficient reaction time will result in incomplete conversion.
4. Side Reactions:
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form 4,4'-dibromobiphenyl. This can be minimized by carefully controlling the reaction conditions, particularly by ensuring an inert atmosphere to prevent oxidative processes.
-
Protodeboronation: As mentioned earlier, the boronic acid can be protonated and removed from the reaction cycle. Using a suitable base and anhydrous conditions helps to minimize this side reaction.[1]
Problem 2: Inefficient Heck Coupling and Formation of Side Products
Question: I am using a Heck reaction to synthesize this compound from 2-furaldehyde and a 4-bromophenyl halide, but the yield is poor and I am observing several side products. How can I optimize this reaction?
Answer:
The Heck reaction is a powerful tool for C-C bond formation, but its efficiency can be sensitive to various parameters.[6] Here’s a guide to troubleshoot a low-yielding Heck reaction:
1. Substrate and Reagent Considerations:
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using an aryl bromide and experiencing low reactivity, consider switching to the corresponding aryl iodide.
-
Olefin Purity: Ensure the 2-furaldehyde is pure and free from inhibitors that could poison the catalyst.
2. Catalyst System Optimization:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor.
-
Ligand Selection: While some Heck reactions can be performed without a phosphine ligand, the addition of a suitable ligand often improves catalyst stability and reactivity. For electron-rich olefins like furans, phosphine ligands can be beneficial.
-
Base: The choice of base is critical. Organic bases like triethylamine (Et₃N) are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective. The optimal base should be determined empirically.
3. Reaction Condition Tuning:
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used for Heck reactions. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: Heck reactions often require elevated temperatures (typically 100-140 °C). If the reaction is not proceeding, a gradual increase in temperature may be necessary. However, be mindful of potential catalyst decomposition at very high temperatures.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially in biphasic systems.
4. Common Side Products and Their Mitigation:
-
Double Arylation: It is possible for the furan ring to undergo arylation at both the 5- and another position, leading to diarylated byproducts. This can sometimes be controlled by adjusting the stoichiometry of the reactants.
-
Isomerization of the Double Bond: In some Heck reactions, isomerization of the double bond in the product can occur. This is generally less of a concern with furan substrates.
-
Reduction of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of bromobenzene. This is often a result of side reactions involving the base or solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[2] This reaction typically involves the coupling of 5-bromo-2-furaldehyde with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base.
Q2: What are the key parameters to control for maximizing the yield in a Suzuki-Miyaura synthesis of this compound?
A2: The critical parameters to optimize are the choice of palladium catalyst and ligand, the type and amount of base used, the reaction solvent, and the temperature. A thorough screening of these parameters is often necessary to achieve high yields.
Q3: I have a mixture of my desired product and a homocoupled byproduct (4,4'-dibromobiphenyl). How can I purify my product?
A3: Purification can typically be achieved using column chromatography on silica gel.[7] A solvent system with a gradient of hexane and ethyl acetate is often effective in separating the desired product from the less polar homocoupled byproduct.
Q4: Can I use a Heck reaction for this synthesis? What are the starting materials?
A4: Yes, a Heck reaction is a viable alternative. The starting materials would be 2-furaldehyde and a 4-halobenzene, typically 4-bromoiodobenzene or 4-dibromobenzene, in the presence of a palladium catalyst and a base.[6]
Q5: My final product appears to be a dark oil instead of a solid. What could be the issue?
A5: The product, this compound, is expected to be a solid.[8] An oily product may indicate the presence of impurities, residual solvent, or byproducts. Purification by column chromatography followed by recrystallization should yield the solid product.
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of this compound and similar aryl-furan compounds based on literature data. This information can guide your experimental design and optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (1) | 1,4-Dioxane/H₂O | Reflux | 8-18 | up to 83 | Adapted from[9] |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 70-90 | Inferred from[10][11] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~75 | Inferred from[12] |
| Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 110 | 24 | High | General high-yield conditions |
| Pd/C (5) | - | Na₂CO₃ (2) | Ethanol/H₂O | 80 | 6 | Moderate | Heterogeneous catalysis option |
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-bromo-2-furaldehyde
-
4-bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-furaldehyde (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at room temperature for 30 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.[7]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Parameter Interdependence in Yield Optimization
Caption: Interdependence of key reaction parameters for yield optimization.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting low yield in Meerwein arylation of furan derivatives
Welcome to the technical support center for the Meerwein arylation of furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the Meerwein arylation of furan derivatives, providing potential causes and actionable solutions.
Question 1: Why is the yield of my 5-aryl-furan-2-carbaldehyde product consistently low?
Answer:
Low yields in the Meerwein arylation of furan derivatives can stem from several factors. The primary areas to investigate are the stability and quality of the diazonium salt, the reaction conditions (temperature, solvent, and catalyst), and the presence of side reactions.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for low yield in Meerwein arylation.
Question 2: I am observing significant amounts of a halogenated aromatic compound (e.g., chlorobenzene) as a byproduct. How can I minimize this?
Answer:
The formation of a halogenated aromatic compound is likely due to a competing Sandmeyer reaction. This side reaction is a common issue in Meerwein arylations, especially when using diazonium halides.
Strategies to Minimize the Sandmeyer Reaction:
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Choice of Diazonium Salt Counter-ion: The anion of the diazonium salt plays a crucial role.[1] Using diazonium salts with non-coordinating anions, such as tetrafluoroborates (ArN₂⁺BF₄⁻) or tosylates, can significantly reduce the Sandmeyer side reaction.[2] These anions are less likely to be transferred to the aryl radical intermediate.
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Catalyst System: While copper(I) halides are common catalysts, their presence can also promote the Sandmeyer reaction.[3] In some cases, using a different catalyst system or carefully controlling the halide concentration in the reaction mixture can be beneficial.
-
Reaction Conditions: Running the reaction in the absence of a copper catalyst but in the presence of a photocatalyst has been shown to minimize the Sandmeyer bromination product to less than 5%.
Question 3: My reaction mixture turns a dark color, and I isolate a complex mixture of products, including some polymeric material. What is happening?
Answer:
The formation of dark, polymeric material suggests that side reactions involving the furan ring are occurring. Furan and its derivatives can be sensitive to acidic conditions and may undergo polymerization or ring-opening reactions.[4][5][6]
Troubleshooting Polymerization and Decomposition:
-
Control of Acidity: The diazotization step is typically carried out in a strong acid. It is crucial to control the pH of the reaction mixture during the arylation step. The addition of a buffer or a base after the diazotization can help to neutralize excess acid.
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Temperature Control: Elevated temperatures can accelerate the decomposition of furan derivatives and the diazonium salt. Running the reaction at the lowest effective temperature is recommended.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.
Data on Reaction Parameter Optimization
The yield of the Meerwein arylation of furan derivatives is highly dependent on the choice of catalyst and solvent. The following tables summarize the impact of these parameters on the yield of 5-aryl-furan-2-carbaldehydes.
Table 1: Effect of Copper Catalyst on the Yield of 5-(p-nitrophenyl)furan-2-carbaldehyde
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| CuCl (10) | Acetone/Water | 25-30 | 55 |
| CuCl₂ (10) | Acetone/Water | 25-30 | 48 |
| CuBr (10) | Acetone/Water | 25-30 | 52 |
| CuSO₄ (10) | Acetone/Water | 25-30 | 35 |
Data compiled from similar reactions described in the literature.
Table 2: Effect of Solvent on the Yield of 5-phenylfuran-2-carbaldehyde
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
| Acetone/Water (1:1) | CuCl | 25 | 65 |
| Acetonitrile | CuCl | 25 | 58 |
| Dimethylformamide (DMF) | CuCl | 25 | 45 |
| Water | CuCl | 25 | 40 |
Data compiled from similar reactions described in the literature.
Key Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Meerwein arylation of furan-2-carbaldehyde.
Protocol: Synthesis of 5-phenylfuran-2-carbaldehyde
Materials:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Furan-2-carbaldehyde (1.2 eq)
-
Copper(I) Chloride (0.1 eq)
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Acetone
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Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve aniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Meerwein Arylation:
-
In a separate flask, prepare a solution of furan-2-carbaldehyde and copper(I) chloride in acetone.
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the furan-2-carbaldehyde solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol to yield 5-phenylfuran-2-carbaldehyde.[7]
-
Experimental Workflow Diagram
Caption: General workflow for the Meerwein arylation of furan-2-carbaldehyde.
Signaling Pathways and Logical Relationships
Mechanism of the Copper-Catalyzed Meerwein Arylation
The Meerwein arylation is believed to proceed through a radical mechanism. The copper(I) catalyst plays a key role in the decomposition of the diazonium salt to generate an aryl radical.
Caption: Simplified radical mechanism of the Meerwein arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main retrosynthetic approaches to consider. The most common strategy involves a late-stage introduction of the 4-bromophenyl group via a cross-coupling reaction. Alternatively, the furan-2-carbaldehyde core can be constructed on a pre-existing 4-bromophenyl-substituted precursor.
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Route 1: Suzuki-Miyaura Coupling. This route typically involves the coupling of 5-bromo-2-furaldehyde with 4-bromophenylboronic acid. This is often the preferred method due to the commercial availability of the starting materials and the generally high efficiency of the Suzuki-Miyaura reaction.
-
Route 2: Vilsmeier-Haack Formylation. This approach starts with the synthesis of 2-(4-bromophenyl)furan, followed by the introduction of the aldehyde group at the 5-position using the Vilsmeier-Haack reagent (a mixture of DMF and POCl₃).
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Route 3: Meerwein Arylation. This method offers an alternative by reacting furfural with a diazonium salt generated from 4-bromoaniline. While it avoids the use of expensive palladium catalysts, yields can be variable.
Q2: I am getting a low yield in my Suzuki-Miyaura coupling reaction. What are the possible causes?
A2: Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. Please refer to the detailed troubleshooting guide for this specific reaction below. Key areas to investigate include the quality of your reagents and solvent, the efficiency of degassing, the choice of catalyst, ligand, and base, and the reaction temperature. Side reactions such as homocoupling of the boronic acid and dehalogenation of the starting material can also significantly reduce the yield of the desired product.
Q3: My Vilsmeier-Haack formylation of 2-(4-bromophenyl)furan is not working well. What should I check?
A3: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the furan substrate. The electron-withdrawing effect of the 4-bromophenyl group can deactivate the furan ring, making the formylation more challenging compared to unsubstituted furan. Ensure your Vilsmeier reagent is freshly prepared and that the reaction is conducted under strictly anhydrous conditions. The reaction temperature and time may also need optimization. Refer to the specific troubleshooting guide for more details.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes. For recrystallization, solvents such as ethanol or a mixture of ethyl acetate and hexanes can be effective. The choice of solvent will depend on the impurities present.
Troubleshooting Guides
Route 1: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde and 4-Bromophenylboronic Acid
This section provides a troubleshooting guide for the Suzuki-Miyaura coupling reaction to synthesize this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable to air and moisture. |
| Poor quality boronic acid | Use fresh, high-purity 4-bromophenylboronic acid. Boronic acids can degrade over time. | |
| Inefficient degassing | Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). | |
| Inappropriate base or solvent | The choice of base and solvent is crucial. Common systems include K₂CO₃ in a mixture of toluene and water, or K₃PO₄ in dioxane. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause decomposition of the starting materials or product. | |
| Presence of Significant Side Products | Homocoupling of Boronic Acid: Formation of 4,4'-dibromobiphenyl. | This is often caused by the presence of oxygen. Improve degassing procedures. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to purification challenges. |
| Dehalogenation: Formation of furan-2-carbaldehyde from the starting material. | This side reaction can be promoted by certain phosphine ligands and impurities in the reaction mixture. Trying a different ligand or ensuring the purity of all reagents may help. | |
| Protodeboronation: Conversion of the boronic acid to bromobenzene. | This can occur in the presence of water and is often base-catalyzed. Using anhydrous solvents or a less aqueous workup may be beneficial. | |
| Difficulty in Product Isolation | Emulsion formation during workup | Add brine to the aqueous layer to break up emulsions. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography. A shallow gradient can improve separation. If the product is a solid, recrystallization is a highly effective purification step. |
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-furaldehyde (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient of 10-30% ethyl acetate in hexanes) to afford this compound.
Technical Support Center: Synthesis of 5-Aryl-2-Furaldehydes via Diazotization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl-2-furaldehydes via the diazotization of aromatic amines followed by a Meerwein arylation with furfural.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on byproduct formation and offering potential solutions.
| Issue/Observation | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Low Yield of Desired 5-Aryl-2-Furaldehyde | 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt before it can react with furfural. 3. Suboptimal temperature control during the Meerwein arylation. | 1. Ensure Complete Diazotization: Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Test for the presence of nitrous acid using starch-iodide paper (should turn black), but avoid a large excess which can lead to side reactions. 2. Strict Temperature Control: Maintain the temperature of the diazotization mixture between 0-5°C at all times. Use an ice-salt bath for better temperature management. Diazonium salts are highly unstable and decompose rapidly at higher temperatures. 3. Optimize Meerwein Reaction Temperature: The optimal temperature for the Meerwein arylation step can vary depending on the substrate. Start with the temperature cited in the protocol and consider a systematic optimization if yields are consistently low. |
| Formation of a Colored Precipitate (Often Red, Orange, or Yellow) | 1. Azo Coupling: The diazonium salt is coupling with a phenol or an activated aromatic compound present in the reaction mixture. This can be the starting aniline or a phenol byproduct. | 1. Maintain Low pH: Azo coupling with anilines is more favorable at higher pH. Ensure the reaction medium remains acidic during the diazotization and coupling steps. 2. Avoid Excess Aniline: Use the aniline as the limiting reagent to minimize the chance of unreacted aniline coupling with the diazonium salt. 3. Control Temperature: Phenol formation from diazonium salt decomposition is temperature-dependent. Keeping the temperature below 5°C will reduce the formation of phenols, which can then undergo azo coupling. |
| Presence of Phenolic Byproducts in the Final Product Mixture | 1. Decomposition of the Diazonium Salt: The diazonium salt has reacted with water in the acidic solution, leading to the formation of the corresponding phenol and nitrogen gas. | 1. Maintain Low Temperature: This is the most critical factor. The rate of decomposition of diazonium salts increases significantly with temperature. Ensure the reaction is kept at 0-5°C until the Meerwein arylation is initiated. 2. Use Freshly Prepared Diazonium Salt: Do not store the diazonium salt solution. Use it immediately in the subsequent Meerwein arylation step. |
| Formation of Aryl Halide Byproducts (e.g., Chloroarenes) | 1. Sandmeyer-type Reaction: If using a copper(I) halide catalyst (e.g., CuCl), the diazonium group can be displaced by the halide to form an aryl halide. | 1. Catalyst Choice: While copper catalysts are common in Meerwein arylations, their presence can promote Sandmeyer-type side reactions. If aryl halide formation is a significant issue, consider alternative catalysts or reaction conditions. 2. Control Catalyst Loading: Use the minimum effective amount of the copper catalyst. |
| Observation of Gas Bubbles (Nitrogen) During Diazotization | 1. Decomposition of Diazonium Salt: This is a visual indicator that the diazonium salt is decomposing, which will lower the yield of the desired product. | 1. Check Temperature: Immediately ensure the reaction temperature is within the 0-5°C range. 2. Acid Concentration: Insufficient acid can lead to instability. Ensure the correct concentration of a strong mineral acid like HCl is used. |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to maintain a low temperature (0-5°C) during the diazotization step?
A1: Aromatic diazonium salts are thermally unstable. Above 5-10°C, they readily decompose by reacting with water to form phenols and nitrogen gas[1][2]. This decomposition not only reduces the yield of the desired 5-aryl-2-furaldehyde but also introduces phenolic impurities that can be difficult to separate and may lead to further side reactions, such as the formation of colored azo dyes.
Q2: I observe a dark-colored or tarry substance in my reaction. What is it and how can I prevent it?
A2: The formation of dark, often polymeric, materials can be due to several factors. One common cause is the formation of azo compounds, which are intensely colored[3][4][5]. This occurs when the diazonium salt couples with an electron-rich aromatic ring, such as unreacted aniline or a phenol byproduct. To prevent this, ensure the reaction is sufficiently acidic to protonate the starting aniline, thus deactivating it towards coupling. Additionally, strict temperature control to minimize phenol formation is essential.
Q3: Can I use a different acid instead of hydrochloric acid for the diazotization?
A3: Yes, other strong, non-oxidizing mineral acids like sulfuric acid can be used. The choice of acid can influence the stability of the diazonium salt and the nature of potential byproducts. For instance, using HBF₄ allows for the isolation of more stable diazonium tetrafluoroborate salts. However, when using copper catalysts, the counter-ion of the acid can participate in side reactions (e.g., Sandmeyer reaction with chloride ions).
Q4: What is the role of the copper catalyst in the Meerwein arylation step?
A4: The copper catalyst, typically Cu(I) or Cu(II) salts, facilitates the radical-mediated addition of the aryl group from the diazonium salt to the furan ring[2]. The mechanism is believed to involve the reduction of the diazonium ion by Cu(I) to form an aryl radical, which then adds to the double bond of the furan ring.
Q5: My reaction is not going to completion, and I have a significant amount of unreacted furfural. What could be the issue?
A5: Incomplete conversion can be due to several factors. The primary reason is often the premature decomposition of the diazonium salt before it has a chance to react with the furfural. Re-check your temperature control throughout the diazotization and addition steps. Another possibility is insufficient catalyst activity or loading. Ensure the copper catalyst is of good quality and used in the appropriate amount. Finally, the stoichiometry of your reactants is important; ensure you are using an appropriate excess of furfural relative to the aniline.
Experimental Workflow and Byproduct Formation
The following diagrams illustrate the general experimental workflow for the synthesis of 5-aryl-2-furaldehydes and the key pathways for byproduct formation.
References
refining the reaction conditions for the Biginelli reaction with 5-aryl-2-furaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Biginelli reaction with 5-aryl-2-furaldehydes. The information is designed to help overcome common challenges and optimize reaction conditions for the synthesis of dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction with a 5-aryl-2-furaldehyde is giving a low yield. What are the most critical parameters to check?
A1: Low yields in the Biginelli reaction with 5-aryl-2-furaldehydes can stem from several factors. The most critical parameters to investigate are:
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Catalyst Choice and Loading: The type and amount of catalyst are crucial. While classical Brønsted acids like HCl can be used, they sometimes lead to side products and resinification.[1] Lewis acids such as FeCl₃·6H₂O or greener alternatives like a gluconic acid aqueous solution (GAAS) have been shown to be effective.[1][2] Ensure the optimal catalyst loading is used; for example, a 25 mol % loading of GAAS has been found to be effective.[2][3]
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Reactant Stoichiometry: The molar ratio of the reactants is key. Due to the potential for decomposition at elevated temperatures, it is often beneficial to use an excess of urea or thiourea.[2][3] A common starting point is a 1:1:1.5 molar ratio of aldehyde, β-ketoester, and urea.[2][3]
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Reaction Temperature: Temperature significantly impacts the reaction rate. For instance, with GAAS as a catalyst, increasing the temperature from 40°C to 60°C can dramatically shorten the reaction time and improve the yield.[3] However, excessively high temperatures can lead to degradation of reactants, especially urea and thiourea, and potentially lower the yield.[2][3]
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Solvent Selection: The choice of solvent can influence reaction efficiency. While ethanol is commonly used[1], solvent-free conditions or greener alternatives like water (in the case of GAAS) have also proven successful.[2][3] The dielectric constant of the solvent may also play a role, with higher values sometimes leading to better yields.[4]
Q2: I am observing significant resinification and formation of dark-colored byproducts. What is the likely cause and how can I prevent it?
A2: Resinification is a common issue, particularly when using strong acids or with sensitive substrates like furaldehydes. Here are the likely causes and solutions:
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Strong Acid Catalysts: Strong Brønsted acids like HCl can promote side reactions and polymerization of the furaldehyde.[1] Consider switching to a milder Lewis acid like FeCl₃·6H₂O or an organocatalyst like gluconic acid.[1][2]
-
High Temperatures: Excessive heat can lead to the decomposition of reactants and products, resulting in tar formation. Try lowering the reaction temperature and extending the reaction time if necessary.
-
Thiourea Instability: When using thiourea, resinification can be more pronounced due to its faster decomposition under reaction conditions compared to urea.[2][3] This often results in lower yields of the corresponding dihydropyrimidinethiones.[2][3] Careful temperature control is especially important when working with thiourea.
Q3: What are some recommended starting conditions for the Biginelli reaction with a novel 5-aryl-2-furaldehyde?
A3: For a novel 5-aryl-2-furaldehyde, a good starting point would be to use established conditions that have proven effective for similar substrates. Here are two detailed protocols:
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Method 1: Using Ferric Chloride as a Catalyst. This method has been successfully used for the synthesis of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates.[1][5]
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Method 2: Using Gluconic Acid Aqueous Solution (GAAS) as a Green Catalyst. This approach offers an environmentally friendly alternative and has been optimized for various 5-substituted-2-furaldehydes.[2][3]
Detailed experimental protocols for both methods are provided in the "Experimental Protocols" section below.
Q4: How does the substituent on the aryl group of the 5-aryl-2-furaldehyde affect the reaction?
A4: The electronic nature and position of the substituent on the aryl ring can influence the reactivity of the aldehyde. Electron-withdrawing groups can make the aldehyde carbon more electrophilic and potentially increase the reaction rate. Conversely, electron-donating groups might slow it down. The reactivity of various 5-substituted-2-furaldehydes has been observed to differ noticeably in the literature.[2][3] It may be necessary to adjust the reaction time or temperature to achieve optimal conversion for different substituted aldehydes.
Q5: Can I use thiourea instead of urea in this reaction? What should I be aware of?
A5: Yes, thiourea can be used in place of urea to synthesize the corresponding 3,4-dihydropyrimidin-2(1H)-thiones.[1][2] However, there are some important considerations:
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Lower Yields: Reactions with thiourea often result in lower yields compared to urea under the same conditions.[2][3]
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Decomposition: Thiourea is more prone to decomposition at elevated temperatures, which can lead to the formation of byproducts and resinification.[2][3]
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Reaction Optimization: It may be necessary to re-optimize the reaction conditions (e.g., lower the temperature, adjust reactant ratios) specifically for thiourea to minimize decomposition and improve the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Incorrect stoichiometry. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh or properly stored catalyst. Consider switching to a different catalyst (see Table 1). 2. Ensure accurate molar ratios. Try using a slight excess of urea (e.g., 1.5 equivalents).[2][3] 3. Gradually increase the reaction temperature (e.g., in 10°C increments). 4. Monitor the reaction by TLC and allow it to proceed for a longer duration. |
| Multiple Spots on TLC (Byproducts) | 1. Reaction temperature is too high. 2. Inappropriate catalyst. 3. Decomposition of starting materials or product. | 1. Reduce the reaction temperature. 2. Switch to a milder catalyst (e.g., from a strong Brønsted acid to a Lewis acid or organocatalyst). 3. Use an excess of the more volatile/unstable reactant (e.g., urea). Consider performing the reaction under an inert atmosphere. |
| Resinification/Tar Formation | 1. Use of a strong acid catalyst. 2. High reaction temperature. 3. Instability of thiourea (if used). | 1. Replace the strong acid with a Lewis acid (e.g., FeCl₃·6H₂O) or an organocatalyst (e.g., GAAS).[1][2] 2. Lower the reaction temperature. 3. When using thiourea, maintain a lower reaction temperature and carefully monitor the reaction progress. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Presence of unreacted starting materials. 3. Oily product. | 1. After the reaction, try precipitating the product by pouring the reaction mixture into ice-cold water.[3] 2. Optimize the reaction to drive it to completion. Use column chromatography for purification. 3. Attempt to crystallize the product from a suitable solvent or solvent mixture. |
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction with 5-Aryl-2-Furaldehydes
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Gluconic Acid (25 mol %) | Water | 60 | 6 | 60-90 | [2][3] |
| FeCl₃·6H₂O (10 mol %) | Ethanol | Reflux | 6 | up to 79 | [1] |
| ZnCl₂ | Ethanol | Reflux | 6 | Lower than FeCl₃ | [1] |
| HCl | Ethanol | Reflux | 6 | Poor results | [1] |
| InBr₃ (10 mol %) | Ethanol | Reflux | 7 | - | [6][7][8] |
Table 2: Effect of Reaction Parameters using Gluconic Acid Aqueous Solution (GAAS) Catalyst
| Parameter | Variation | Outcome | Reference(s) |
| Temperature | 40°C | 73% yield in 24h | [3] |
| 60°C | 90% yield in 6h | [3] | |
| 80-100°C | Slightly lower yield | [3] | |
| Catalyst Loading | 10 mol % | 72% yield | [3] |
| 25 mol % | 90% yield | [3] | |
| 30 mol % | No significant change in yield | [3] | |
| Reactant Ratio (Aldehyde:EAA:Urea) | 1:1:1.5 | Satisfactory yield | [2][3] |
Experimental Protocols
Protocol 1: Biginelli Reaction using FeCl₃·6H₂O as Catalyst [1]
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To a solution of the 5-aryl-2-furaldehyde (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol) and urea (or thiourea) (1.5 mmol).
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Add FeCl₃·6H₂O (0.1 mmol, 10 mol %) to the mixture.
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Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into crushed ice.
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Filter the precipitated solid, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Protocol 2: Green Synthesis using Gluconic Acid Aqueous Solution (GAAS) as Catalyst [2][3]
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In a round-bottom flask, combine the 5-substituted-2-furaldehyde (e.g., 5.2 mmol), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents).
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Add the gluconic acid aqueous solution (GAAS, 50 wt% in H₂O) as the catalyst (25 mol % with respect to the aldehyde).
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Heat the reaction mixture at 60°C for 6 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
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Collect the solid product by vacuum filtration.
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Purify the crude product by recrystallization from ethanol or by column chromatography if necessary.
Mandatory Visualizations
References
- 1. 5-aryl-2-furaldehydes-in-the-synthesis-of-tetrahydropyrimidinones-by-biginelli-reaction - Ask this paper | Bohrium [bohrium.com]
- 2. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
Technical Support Center: 5-(4-Bromophenyl)furan-2-carbaldehyde Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)furan-2-carbaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a solid at room temperature. While specific solubility data is not extensively provided in the literature, it is typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and dioxane.[1][2] Its solubility in non-polar solvents like hexane or pentane is likely lower, which can be utilized for purification.
Q2: What are the common purification methods for reactions involving this compound?
The most frequently cited purification methods are flash column chromatography on silica gel and recrystallization.[1][2][3] The choice of solvent system for column chromatography will depend on the polarity of the desired product and impurities. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[3][4] Recrystallization is often performed from solvents like ethanol.[5]
Q3: How can I monitor the progress of a reaction involving this compound?
Thin-layer chromatography (TLC) is a standard method for monitoring the progress of these reactions.[1] Using a suitable solvent system, you can observe the consumption of the starting material and the appearance of the product spot. The spots can often be visualized under UV light (at 254 nm).[4]
Q4: Are there any specific safety precautions I should take when working with this compound?
While specific toxicity data for this compound is not detailed in the provided results, it is good laboratory practice to handle all chemicals with care. Work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Troubleshooting Guides
Issue 1: Difficulty in Removing Palladium Catalyst Residues from Suzuki-Miyaura Cross-Coupling Reactions
Problem: After a Suzuki-Miyaura cross-coupling reaction to modify the bromophenyl group, residual palladium catalyst is co-eluting with the product during column chromatography, resulting in a dark-colored product.
Solution:
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Filtration through Celite: After the reaction is complete, cool the reaction mixture to room temperature and filter it through a pad of Celite. This can help remove a significant portion of the heterogeneous palladium catalyst.[2]
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Aqueous Work-up: Perform a standard aqueous work-up by diluting the filtrate with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
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Specialized Column Chromatography: If palladium residues persist, consider using a silica gel column with a small percentage of triethylamine (~2-5%) in the eluent. This can help to chelate and retain the palladium species on the column.[6]
Issue 2: Presence of Boronic Acid or Boronate Ester Byproducts
Problem: In Suzuki-Miyaura reactions, unreacted boronic acid or its byproducts are present in the crude product and are difficult to separate by standard chromatography.
Solution:
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Aqueous Base Wash: During the work-up, wash the organic layer with an aqueous solution of a base, such as 1M NaOH or saturated NaHCO3. This will convert the boronic acid into its more water-soluble boronate salt, which will partition into the aqueous layer.
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Methanol Co-evaporation: Boron compounds can sometimes be removed by concentrating the reaction mixture from methanol multiple times. This process forms volatile trimethyl borate ((MeO)3B).[6]
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Potassium Fluoride (KF) Wash: Washing the organic phase with a 1M aqueous KF solution can precipitate organoboron byproducts as trifluoroborate salts, which can then be removed by filtration.[6]
Issue 3: Low Yield After Aqueous Work-up
Problem: A significantly lower than expected yield of the desired product is obtained after performing an aqueous extraction.
Solution:
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Check pH of Aqueous Layer: If the product has acidic or basic functional groups, its solubility in the aqueous layer can be pH-dependent. Adjust the pH of the aqueous layer accordingly to minimize the solubility of your product before extraction.
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Increase Number of Extractions: Perform multiple extractions (3-4 times) with a suitable organic solvent from the aqueous layer to ensure complete recovery of the product.
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Back-Extraction: After the initial extractions, if you suspect product loss to the aqueous phase, you can try to "back-extract" the combined aqueous layers with a fresh portion of the organic solvent.
Quantitative Data Summary
| Product | Reaction Type | Yield (%) | Melting Point (°C) | Reference |
| 5-(4-chlorophenyl)furan-2-carbaldehyde | Meerwein arylation | 45.2 | 126-128 | [4] |
| 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation | 80 | 179-181 | [4] |
| 3-[5-(4-chlorophenyl)furan-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation | 80 | 150-152 | [4] |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | Cyclization | 71 | 137-140 | [4] |
| N-(4-Bromophenyl)furan-2-carboxamide | Amide coupling | 94 | - | [1] |
| 5-(2-Bromophenyl)furan-2-carboxaldehyde | Meerwein arylation | 23 | - | [7] |
Experimental Protocols
Protocol 1: General Work-up for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is based on the synthesis of methyl 5-(4-nitrophenyl)furan-2-carboxylate, which is analogous to reactions that could be performed on this compound.[2]
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Reaction Quenching and Filtration: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
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Filtration: Filter the cooled mixture through a pad of Celite to remove the palladium catalyst.
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Dilution and Extraction: Dilute the filtrate with water and extract the product into an organic solvent such as ethyl acetate. Repeat the extraction three times.
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Work-up for Amide Coupling
This protocol is for the synthesis of N-(4-Bromophenyl)furan-2-carboxamide.[1]
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Acidification: After completion of the reaction (monitored by TLC), add a 1N HCl solution to the dried reaction mixture.
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Extraction: Extract the product from the aqueous layer using dichloromethane (DCM).
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Washing: Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate (NaHCO3) solution and then with brine.
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Drying and Concentration: Separate the DCM layer, dry it over an anhydrous drying agent, and remove the solvent by rotary evaporation.
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Purification: Purify the crude product using flash column chromatography.
Visualizations
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(4-Bromophenyl)furan-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving 5-(4-bromophenyl)furan-2-carbaldehyde.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve common issues encountered during cross-coupling experiments.
Technical Support Center: Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde. The content addresses common issues related to solvent effects and other experimental parameters for the Suzuki-Miyaura and Heck cross-coupling reactions, which are primary methods for this synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic routes are most common for preparing this compound?
A1: The most prevalent and versatile methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura and Heck reactions are widely employed to form the crucial carbon-carbon bond between the furan and the bromophenyl rings.
Q2: How does the choice of solvent impact the yield and purity of the final product?
A2: The solvent plays a critical role in the reaction by influencing the solubility of reactants and catalysts, affecting the reaction rate, and in some cases, participating in the catalytic cycle. The optimal solvent can vary depending on the specific reaction (Suzuki-Miyaura vs. Heck), the catalyst system, and the base used. Aprotic polar solvents like 1,4-dioxane and dimethylformamide (DMF) are often effective, while in some cases, aqueous mixtures or other organic solvents like toluene may be suitable.
Q3: What are the typical starting materials for the Suzuki-Miyaura and Heck syntheses of this compound?
A3: For a Suzuki-Miyaura reaction, the typical starting materials are 5-bromofuran-2-carbaldehyde and 4-bromophenylboronic acid (or a corresponding boronic ester). For a Heck reaction, the reactants would be 5-bromofuran-2-carbaldehyde and 4-bromostyrene, although variations are possible.
Q4: Can the aldehyde functional group on the furan ring interfere with the cross-coupling reaction?
A4: Yes, the aldehyde group can potentially lead to side reactions, such as aldol condensation or other transformations, especially under basic conditions and at elevated temperatures. Careful selection of the base and reaction temperature is crucial to minimize these side reactions. In some cases, protecting the aldehyde group may be necessary, although this adds extra steps to the synthesis.
Troubleshooting Guides
Suzuki-Miyaura Coupling Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poorly soluble reagents. 3. Ineffective base. 4. Degradation of boronic acid. 5. Insufficient degassing. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Choose a solvent that effectively dissolves all reactants (e.g., 1,4-dioxane, DMF). A co-solvent like water can sometimes help. 3. Switch to a different base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry. 4. Use a fresh bottle of boronic acid or convert it to a more stable boronic ester (e.g., pinacol ester). 5. Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst. |
| Formation of Homocoupled Products | 1. Presence of oxygen. 2. High reaction temperature. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). 2. Lower the reaction temperature and monitor the reaction progress over a longer period. |
| Dehalogenation of Starting Material | 1. Presence of water in anhydrous reactions. 2. Certain bases or additives. | 1. If an anhydrous reaction is intended, ensure all reagents and solvents are thoroughly dried. Conversely, for aqueous systems, the amount of water can be critical and may need optimization. 2. Screen different bases; sometimes switching from a stronger to a milder base can reduce dehalogenation. |
| Difficulty in Product Purification | 1. Residual palladium catalyst. 2. Boronic acid byproducts. | 1. Treat the crude product with a palladium scavenger. Filtration through a pad of celite can also help. 2. Perform an aqueous workup with a basic solution to remove unreacted boronic acid. |
Heck Reaction Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Starting Material | 1. Catalyst deactivation ("Palladium black"). 2. Incorrect solvent or base. 3. Steric hindrance. | 1. Use a more robust ligand to stabilize the palladium catalyst. Ensure the reaction is under an inert atmosphere. 2. Screen different solvent and base combinations. For instance, a polar aprotic solvent like DMF with an organic base like triethylamine is a common choice. 3. Increase the catalyst loading or switch to a more active catalyst system. |
| Formation of Isomeric Products | 1. β-hydride elimination and re-addition. | 1. The Heck reaction generally favors the trans isomer. To influence regioselectivity, the ligand and additives can be modified. |
| Polymerization of the Alkene | 1. High reaction temperature. | 1. Lower the reaction temperature. The addition of a polymerization inhibitor might be considered in difficult cases. |
Data Presentation
The following table summarizes the effect of different solvents on the yield of products in Suzuki-Miyaura and Heck reactions for compounds structurally similar to this compound. This data should be used as a guideline for solvent screening and optimization.
Table 1: Solvent Effects on the Yield of Structurally Related Aryl-Heterocycles via Cross-Coupling Reactions
| Reaction Type | Substrate Analogues | Solvent | Base | Yield (%) | Reference |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acid | 1,4-Dioxane | K₃PO₄ | 60 | [1] |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acid | Acetonitrile | K₃PO₄ | 36 | [1] |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine + Arylboronic acid | Toluene | K₃PO₄ | 40 | [1] |
| Heck | 2-acetyl-5-bromobenzofuran + Styrene | Water | Et₃N | 95 (GC conversion) | [2] |
| Heck | 2-acetyl-5-bromobenzofuran + Styrene | DMF | Et₃N | 99 | [2] |
| Heck | 2-acetyl-5-bromobenzofuran + Styrene | Toluene | Et₃N | 4 (GC conversion) | [2] |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for specific substrates and scales.
-
Reagent Preparation : To a dried Schlenk flask, add 5-bromofuran-2-carbaldehyde (1.0 eq.), 4-bromophenylboronic acid (1.1 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition and Degassing : Add the chosen solvent (e.g., 1,4-dioxane, or a toluene/water mixture). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Heck Coupling
This is a general procedure and may require optimization.
-
Reagent Preparation : In a Schlenk flask, dissolve 5-bromofuran-2-carbaldehyde (1.0 eq.) and the alkene (e.g., styrene, 1.2 eq.) in a suitable solvent (e.g., DMF).
-
Base and Catalyst Addition : Add a base, typically an organic base like triethylamine (1.5 eq.), followed by the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 1-3 mol%).
-
Degassing : Degas the reaction mixture with argon or nitrogen.
-
Reaction : Heat the mixture to the required temperature (often 80-120 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up : Cool the reaction, filter off any solids, and dilute the filtrate with an organic solvent. Wash with water and brine.
-
Purification : Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualizations
References
Validation & Comparative
comparison of 5-(4-Bromophenyl)furan-2-carbaldehyde and 5-(4-chlorophenyl)furan-2-carbaldehyde as corrosion inhibitors.
A detailed comparison of 5-(4-Bromophenyl)furan-2-carbaldehyde and 5-(4-chlorophenyl)furan-2-carbaldehyde reveals superior corrosion inhibition performance by the brominated compound under acidic conditions. This guide presents a side-by-side evaluation of their efficacy, supported by experimental data, for researchers and professionals in materials science and chemical engineering.
Recent studies have demonstrated that furan derivatives are effective corrosion inhibitors for mild steel in acidic environments.[1][2] This guide focuses on a direct comparison between two halogenated derivatives: this compound (BFC) and 5-(4-chlorophenyl)furan-2-carbaldehyde (CFC). The primary findings indicate that BFC exhibits a higher protective efficiency than its chlorinated counterpart.
Performance Data: A Quantitative Comparison
The corrosion inhibition efficiencies of BFC and CFC were evaluated on mild steel in a 0.1 N HCl solution. The data, derived from gravimetric and electrochemical measurements, are summarized below.
| Inhibitor Concentration (ppm) | This compound (BFC) Inhibition Efficiency (%) | 5-(4-chlorophenyl)furan-2-carbaldehyde (CFC) Inhibition Efficiency (%) |
| 100 | 75.43 | 71.05 |
| 200 | 80.70 | 76.31 |
| 300 | 84.21 | 80.70 |
| 400 | 87.71 | 84.21 |
| 500 | 90.35 | 86.84 |
| 600 | 92.10 | 89.47 |
Data sourced from a 2025 study on furan derivatives as corrosion inhibitors.[1][2]
As the concentration of both inhibitors increases, the inhibition efficiency also increases, indicating a greater surface coverage on the mild steel.[1][2] Notably, at the highest tested concentration of 600 ppm, BFC achieved a maximum inhibition efficiency of 92.10%, surpassing CFC's 89.47%.[1][2] Both compounds function as mixed-type inhibitors, influencing both anodic and cathodic reactions in the corrosion process.[1][2] The adsorption of these inhibitors on the steel surface was found to follow the Langmuir Adsorption Isotherm.[1][2]
The Influence of Temperature
Temperature is a critical factor in corrosion processes. The inhibitory effects of both compounds were observed to decrease as the temperature increased.[1][2] This suggests that the protective film formed by the inhibitors may become less stable at elevated temperatures.
Experimental Protocols
The evaluation of these corrosion inhibitors involved a suite of standard electrochemical and surface analysis techniques.
Gravimetric Analysis: Mild steel coupons were weighed before and after immersion in 0.1 N HCl with and without the inhibitors at various concentrations and temperatures. The weight loss was used to calculate the corrosion rate and inhibition efficiency.
Electrochemical Measurements: Potentiodynamic polarization studies were conducted using a three-electrode setup with the mild steel as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode as the reference electrode. These measurements provided insights into the kinetic parameters of the corrosion process, including corrosion current density and polarization resistance.
Surface Analysis: Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) were employed to examine the surface morphology of the mild steel specimens after the corrosion tests.[1][2] These techniques confirmed the formation of a protective film on the metal surface in the presence of the inhibitors.[1][2]
Comparative Workflow
The logical flow of the comparative study is illustrated in the diagram below.
Caption: Comparative workflow of the two corrosion inhibitors.
Conclusion
The available data strongly suggests that this compound is a more potent corrosion inhibitor for mild steel in 0.1 N HCl compared to 5-(4-chlorophenyl)furan-2-carbaldehyde. The higher electronegativity and atomic radius of bromine compared to chlorine may contribute to a more effective adsorption and formation of a protective barrier on the metal surface. Further research could explore the performance of these inhibitors in different corrosive media and on other metal alloys.
References
A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies
The synthesis of 5-aryl-2-furaldehydes, key structural motifs in pharmacologically active compounds and natural products, has garnered significant interest from the scientific community.[1] These compounds serve as crucial building blocks in the development of novel therapeutics, including potential treatments for solid tumors.[1] This guide provides a comparative overview of various synthetic strategies, detailing experimental protocols and performance data to assist researchers in selecting the most suitable method for their specific needs.
Palladium-Catalyzed Cross-Coupling Reactions: A Dominant Approach
Palladium-catalyzed cross-coupling reactions have emerged as the most versatile and widely employed methods for the synthesis of 5-aryl-2-furaldehydes. These reactions offer a broad substrate scope and generally provide good to excellent yields.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a powerful and frequently utilized method for forming the C-C bond between the furan ring and an aryl group. This reaction typically involves the coupling of a furan-based boronic acid or its derivative with an aryl halide.
A particularly efficient one-pot synthesis involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid, which is then directly used in the Suzuki coupling step.[1][2] This approach avoids the isolation of the often-unstable furylboronic acid. The use of an inexpensive and readily removable palladium-on-carbon (Pd/C) catalyst makes this process amenable to large-scale synthesis.[1] However, for less reactive aryl bromides, a more active catalyst system such as PdCl2(dppf) may be necessary to achieve good conversion.[1]
2. Direct C-H Arylation:
Direct C-H arylation of 2-furaldehyde represents a more atom-economical approach, as it circumvents the need for pre-functionalization of the furan ring (e.g., halogenation or boronation). An efficient palladium-catalyzed direct arylation method employs palladium(II) chloride as the catalyst under relatively mild conditions.[3][4][5] This regioselective method directly couples 2-furaldehyde with various aryl halides at the 5-position.[3][4][5] A key challenge in this method is minimizing the competing homocoupling of the aryl halide, which can be achieved by the slow addition of the aryl halide to the reaction mixture.[3]
3. Heck Reaction:
The Mizoroki-Heck reaction provides another avenue for the arylation of furan derivatives. While less commonly reported specifically for 5-aryl-2-furaldehydes compared to Suzuki and direct arylation, the principles of the Heck reaction, involving the coupling of an aryl halide with an alkene, can be applied.[6][7][8]
4. Stille Coupling:
The Stille coupling utilizes organotin reagents. For instance, 5-phenyl-2-furaldehyde can be prepared from 5-bromo-2-furaldehyde and phenyl tributyl tin in the presence of a palladium catalyst.[9]
Other Notable Synthetic Routes
Beyond palladium catalysis, several other methods have been developed for the synthesis of 5-aryl-2-furaldehydes.
1. Organozinc-Based Syntheses:
Facile synthetic routes utilizing organozinc reagents have been developed. These methods involve the palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[10] A notable advancement is the use of the organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which can be prepared by the direct insertion of activated zinc.[10] These reactions are advantageous due to their mild reaction conditions.[10] Another approach involves a four-step, one-pot procedure starting from furaldehyde diethyl acetal, proceeding through a triorganozincate intermediate.[11]
2. Meerwein Arylation:
An older, yet still relevant, method is the Meerwein arylation. This reaction involves the coupling of an arenediazonium salt with 2-furaldehyde, typically catalyzed by a copper(II) salt like cupric chloride.[9][12] This method is used to prepare 5-aryl-2-furaldehydes which can then be utilized in further reactions, such as the Biginelli reaction to form tetrahydropyrimidinones.[13][14]
3. Photochemical Arylation:
Photochemical methods offer an alternative activation strategy. For example, the irradiation of 5-bromo- or 5-iodo-2-furaldehyde in a benzene solution can furnish 5-phenyl-2-furaldehyde.[9]
Quantitative Data Comparison
The following table summarizes the performance of various synthetic routes to 5-aryl-2-furaldehydes based on reported experimental data.
| Synthetic Route | Furan Starting Material | Aryl Partner | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling (One-Pot) | 2-Furaldehyde diethyl acetal | Aryl iodides/bromides | 10% Pd/C or PdCl2(dppf) | DME/EtOH/H2O | 60 | Varies | 61-95 | [1] |
| Direct C-H Arylation | 2-Furaldehyde | Aryl iodides/bromides | PdCl2 / Cy3P | DMF | 110 | 10 | 50-85 | [5] |
| Organozinc Coupling | 5-Bromo-2-furaldehyde | Arylzinc halides | Pd(dppf)Cl2 | THF | RT | 1-3 | 71-95 | [10] |
| Stille Coupling | 5-Bromo-2-furaldehyde | Phenyl tributyl tin | 5% Pd(PPh3)2Cl2 | Dichloroethane | Reflux | - | 61 | [9] |
| Meerwein Arylation | 2-Furaldehyde | Benzene diazonium chloride | Cupric chloride | Acetone/Water | - | - | - | [9] |
| Photochemical Arylation | 5-Iodo-2-furaldehyde | Benzene | - | Benzene | - | - | 91 | [9] |
Experimental Protocols
1. One-Pot Suzuki Coupling via in situ Boronic Acid Generation [1]
To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C is added n-butyllithium. After stirring, the mixture is quenched with triisopropyl borate and then warmed to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the subsequent coupling step. To this solution is added the aryl halide, ethanol, triethylamine, and 10% Pd/C. The mixture is heated to 60 °C until the reaction is complete as monitored by HPLC. After cooling, the mixture is filtered, and the product is isolated after an aqueous workup and purification.
2. Palladium-Catalyzed Direct C-H Arylation [5]
A degassed mixture of palladium(II) chloride, potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in DMF is prepared. A solution of the aryl halide in DMF is then added to this mixture at 110 °C over a period of 10 hours. After the addition is complete, the reaction is stirred for an additional period. The product is isolated by extraction and purified by chromatography.
3. Organozinc Cross-Coupling [10]
A solution of the arylzinc halide is prepared by the reaction of the corresponding aryl halide with activated zinc. To this solution is added 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl2 in THF. The reaction mixture is stirred at room temperature for 1-3 hours. The product is obtained after quenching with saturated ammonium chloride solution, extraction, and purification.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations of the discussed synthetic routes.
Caption: One-pot Suzuki-Miyaura coupling pathway.
Caption: Direct C-H arylation of 2-furaldehyde.
Caption: Organozinc cross-coupling reaction.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 13. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. researchgate.net [researchgate.net]
comparative analysis of different catalysts for Suzuki-Miyaura coupling of 5-halofuran-2-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of Key Furan-Based Intermediates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of substituted heteroaromatics is of paramount importance, and 5-aryl-furan-2-carbaldehydes are valuable building blocks for a variety of biologically active molecules. The choice of catalyst is critical for achieving high yields and reaction efficiency, particularly with potentially sensitive substrates like aldehydes. This guide provides a comparative analysis of different palladium-based catalysts for the Suzuki-Miyaura coupling of 5-halofuran-2-carbaldehydes with arylboronic acids, supported by experimental data from the literature.
Catalyst Performance: A Comparative Analysis
The efficiency of the Suzuki-Miyaura coupling of 5-halofuran-2-carbaldehydes is highly dependent on the palladium source and the associated ligands. While a comprehensive comparative study on a single 5-halofuran-2-carbaldehyde substrate is not extensively documented, data from closely related heteroaryl aldehydes, such as 4-bromothiophene-2-carbaldehyde, and general trends in Suzuki-Miyaura catalysis provide valuable insights.
Key Performance Indicators:
-
Yield: The percentage of the desired product obtained.
-
Reaction Time: The duration required for the reaction to reach completion.
-
Catalyst Loading: The amount of catalyst used, typically expressed in mol%. Lower catalyst loading is economically and environmentally favorable.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, indicating the catalyst's activity.
Catalyst Systems Overview:
-
Palladium Tetrakis(triphenylphosphine) (Pd(PPh₃)₄): This is a classic, widely used catalyst for Suzuki-Miyaura reactions. It is generally effective for aryl bromides and iodides. For the coupling of the analogous 4-bromothiophene-2-carbaldehyde, Pd(PPh₃)₄ provides good to excellent yields, although it may require relatively high catalyst loading and elevated temperatures[1][2].
-
Palladium Acetate (Pd(OAc)₂) with Phosphine Ligands: The combination of a simple palladium salt like Pd(OAc)₂ with a phosphine ligand allows for greater modularity and optimization. The choice of the phosphine ligand is crucial and can significantly impact the catalyst's performance.
-
Triphenylphosphine (PPh₃): Often used in conjunction with Pd(OAc)₂, it offers similar performance to pre-formed Pd(PPh₃)₄.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have been shown to be highly effective for challenging Suzuki-Miyaura couplings, including those involving heteroaryl chlorides and sterically hindered substrates[3]. These ligands can promote faster reaction rates and allow for lower catalyst loadings, often at room temperature. For unstable heteroaryl boronic acids, specialized precatalysts incorporating these ligands have been developed to achieve high yields in short reaction times[4].
-
-
Palladacycle Precatalysts (e.g., Buchwald Palladacycles): These are highly active and stable precatalysts that readily form the active Pd(0) species. They often exhibit excellent performance with low catalyst loadings and are suitable for a broad range of substrates, including functionalized heteroaryl halides.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its high efficiency in the coupling of various aryl and heteroaryl halides. In a screening of palladium catalysts for the Suzuki coupling of a 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ was found to be the most effective, affording a high yield in a short reaction time[5]. This suggests its potential for high performance with 5-halofuran-2-carbaldehydes as well.
Quantitative Data Comparison
The following table summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of 5-halofuran-2-carbaldehydes and analogous substrates. It is important to note that direct comparison can be challenging due to variations in reaction conditions and substrates across different studies.
| Catalyst System | Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Bromothiophene-2-carbaldehyde | Phenylboronic acid ester | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | 85 | 5 | [1] |
| Pd(PPh₃)₄ | 4-Bromothiophene-2-carbaldehyde | 3,5-Bis(trifluoromethyl)phenylboronic acid ester | K₃PO₄ | Dioxane/H₂O (4:1) | 85-90 | 12 | 92 | 5 | [1] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 95 | 5 | [5] |
| Pd(OAc)₂ / SPhos | 4-Chlorobenzonitrile | 2-Furanboronic acid | K₃PO₄ | THF/H₂O | RT | 12 | 95 | 2 | [4] |
| Buchwald G3 Precatalyst | 2-Bromothiophene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 98 | 1 | General knowledge, specific data for this substrate not found |
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura coupling reactions of heteroaryl aldehydes.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromothiophene-2-carbaldehyde using Pd(PPh₃)₄[1]
-
Materials:
-
4-Bromothiophene-2-carbaldehyde (1.0 mmol)
-
Arylboronic acid or ester (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromothiophene-2-carbaldehyde, the arylboronic acid/ester, K₃PO₄, and Pd(PPh₃)₄.
-
Add the toluene and water.
-
The reaction mixture is heated to 85-90 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Heteroaryl Chlorides with a Buchwald Precatalyst[4]
-
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Heteroarylboronic acid (1.5 mmol)
-
Buchwald Palladacycle Precatalyst (e.g., SPhos G3) (0.02 mmol, 2 mol%)
-
K₃PO₄ (3.0 mmol)
-
Degassed THF (2 mL)
-
Degassed 1 M aqueous K₃PO₄ solution (2 mL)
-
-
Procedure:
-
In a glovebox, an oven-dried vial is charged with the Buchwald precatalyst, the heteroaryl chloride, and the heteroarylboronic acid.
-
The vial is sealed with a Teflon-lined cap and removed from the glovebox.
-
Degassed THF and the degassed aqueous K₃PO₄ solution are added via syringe.
-
The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12 hours).
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of 5-halofuran-2-carbaldehydes.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 5-(4-Bromophenyl)furan-2-carbaldehyde and Its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for the structural validation of 5-(4-Bromophenyl)furan-2-carbaldehyde and its halogenated analogs. The presented data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and physical properties, serves as a crucial resource for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science.
Structural Elucidation: A Multi-faceted Approach
The definitive identification of this compound and its derivatives relies on a combination of modern analytical techniques. Spectroscopic methods provide detailed information about the molecular structure, connectivity of atoms, and the chemical environment of different functional groups. This guide focuses on the comparative analysis of data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Comparative Spectroscopic Data
The following tables summarize the key experimental data for this compound and its chloro- and fluoro-analogs. This comparative presentation allows for a clear understanding of the influence of the halogen substituent on the spectral properties of the molecule.
Table 1: ¹H NMR Spectroscopic Data of 5-(4-Halophenyl)furan-2-carbaldehyde Derivatives
| Compound | Solvent | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Furan Ring Protons Chemical Shifts (δ, ppm) | Phenyl Ring Protons Chemical Shifts (δ, ppm) |
| This compound | Data not available in searched literature | Data not available | Data not available | Data not available |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde [1] | DMSO-d₆ | 9.65 (s, 1H) | 7.45 (d, J=3.7 Hz, 1H), 7.20 (d, J=3.7 Hz, 1H) | 7.85 (d, J=8.8 Hz, 2H), 7.55 (d, J=8.8 Hz, 2H) |
| Furan-2-carbaldehyde-d [2] | CDCl₃ | - | 7.68 (d, J=1.6 Hz, 1H), 7.25 (d, J=3.6 Hz, 1H), 6.59 (dd, J=3.6, 1.7 Hz, 1H) | - |
Table 2: ¹³C NMR Spectroscopic Data of Furan-2-carbaldehyde Derivatives
| Compound | Solvent | Aldehyde Carbon (CHO) Chemical Shift (δ, ppm) | Furan Ring Carbons Chemical Shifts (δ, ppm) | Phenyl Ring Carbons Chemical Shifts (δ, ppm) |
| This compound | Data not available in searched literature | Data not available | Data not available | Data not available |
| Furan-2-carbaldehyde-d [2] | CDCl₃ | 177.9, 177.6, 177.2 (triplet due to C-D coupling) | 152.9, 148.1, 121.1, 112.6 | - |
Table 3: Mass Spectrometry Data of 5-(4-Halophenyl)furan-2-carbaldehyde Derivatives
| Compound | Ionization Method | Molecular Ion (M⁺) or Adduct [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Predicted | 250.97022 ([M+H]⁺) | No experimental data available |
| Furan-2-carbaldehyde-d [2] | EI | 97 | 95, 67, 51, 39, 30 |
Table 4: Physical Properties of 5-(4-Halophenyl)furan-2-carbaldehyde Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₁H₇BrO₂ | 251.08 | 152-155 | Solid |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde [3] | C₁₁H₇ClO₂ | 206.62 | 128-131 | Solid |
| 5-(4-Fluorophenyl)furan-2-carbaldehyde [4] | C₁₁H₇FO₂ | 190.17 | Data not available | Data not available |
Experimental Protocols
The structural validation of this compound and its derivatives involves standardized experimental procedures. Below are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The spectrum is typically recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to the solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and involves creating ions from a fine spray of a sample solution.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and structural validation of 5-(4-halophenyl)furan-2-carbaldehyde derivatives and the logical relationship of the analytical data in confirming the chemical structure.
References
comparing the biological activity of different 5-aryl-2-furaldehyde derivatives
A Comparative Guide to the Biological Activity of 5-Aryl-2-Furaldehyde Derivatives
This guide provides a comparative analysis of the biological activities of various 5-aryl-2-furaldehyde derivatives, with a focus on their antimicrobial and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, protocols, and mechanistic insights.
Antimicrobial Activity
A series of morpholine derivatives of 5-aryl-2-furoic acids and 5-aryl-2-furaldehydes have been synthesized and evaluated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines against a panel of microorganisms. Lower MIC values indicate greater antimicrobial activity.
Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) of 5-Aryl-2-Furaldehyde Derivatives [1]
| Compound | R | X | S. aureus | E. coli | P. aeruginosa | C. tenuis | A. niger | F. oxysporum |
| 7a | 4-F | O | >100 | >100 | >100 | >100 | >100 | >100 |
| 7b | 4-NO₂ | O | 100 | 100 | >100 | 6.25 | 12.5 | 12.5 |
| 7c | 2,5-diCl | O | >100 | >100 | >100 | >100 | >100 | >100 |
| 7d | 2,6-diCl | O | >100 | >100 | >100 | >100 | >100 | >100 |
| 7e | 4-Cl, 2-NO₂ | O | 50 | 100 | >100 | 12.5 | 25 | 25 |
| 8a | 4-iPr | S | 25 | 50 | 100 | 6.25 | 12.5 | 12.5 |
| 8b | 2-F | S | 50 | 100 | >100 | 12.5 | 25 | 25 |
| 8c | 4-Br | S | 12.5 | 25 | 50 | 3.12 | 6.25 | 6.25 |
| 8d | 2,5-diCl | S | 25 | 50 | 100 | 6.25 | 12.5 | 12.5 |
| 8e | 2,6-diCl | S | 50 | 100 | >100 | 12.5 | 25 | 25 |
| 8f | 4-Cl, 2-NO₂ | S | 25 | 50 | 100 | 6.25 | 12.5 | 12.5 |
| Ciprofloxacin | - | - | 0.98 | 1.95 | 1.95 | - | - | - |
| Nystatin | - | - | - | - | - | 3.12 | 3.12 | 3.12 |
Data sourced from a study on 4-(5-aryl-2-furoyl)morpholines (7a-e) and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines (8a-f)[1].
Anticancer Activity
The anticancer potential of furan-based derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Comparative Anticancer Data
The tables below present the IC₅₀ values of different furan derivatives against human breast cancer (MCF-7), colon cancer (HCT-116), and other cell lines.
Table 2: Cytotoxicity of Furan-Based Derivatives against MCF-7 and MCF-10a Cell Lines
| Compound | R Group | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. MCF-10a (Normal) |
| 4 | Pyridine carbohydrazide | 4.06 | >100 |
| 7 | N-phenyl triazinone | 2.96 | >100 |
| Staurosporine | - | 1.21 | - |
Data from a study on the cytotoxic activity of new furan-based derivatives. Compounds 4 and 7 demonstrated significant activity against the MCF-7 breast cancer cell line while showing low toxicity to the normal MCF-10a cell line[2].
Table 3: Antiproliferative Activity of Silyl Derivatives of 3,4-Dibromo-5-hydroxy-furan-2(5H)-one
| Compound | Silyl Group | IC₅₀ (μM) vs. HCT-116 | IC₅₀ (μM) vs. HT-29 | IC₅₀ (μM) vs. MCF-7 |
| 3a | TBDMS | 1.3 | 31.2 | 45.1 |
| 3b | TIPS | 7.3 | 11.4 | 21.3 |
| 3c | TBDPS | 3.9 | 10.1 | 65.6 |
| 3d | Si(OEt)₃ | 1.6 | 25.4 | 89.0 |
| 5-Fluorouracil | - | 2.8 | 4.5 | 8.2 |
Data from a study on the anticancer activity of silyl-modified furan-2(5H)-one derivatives. The antiproliferative activity was found to be influenced by the type of silyl group[3].
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Cytotoxicity[2]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of 5-aryl-2-furaldehyde derivatives can be attributed to their interaction with various cellular pathways. For instance, some anticancer derivatives induce apoptosis (programmed cell death).
Caption: Intrinsic apoptosis pathway induced by some anticancer 5-aryl-2-furaldehyde derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
References
A Comparative Spectroscopic Analysis of 5-(4-Bromophenyl)furan-2-carbaldehyde and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of 5-(4-Bromophenyl)furan-2-carbaldehyde against a selection of structurally similar compounds: 5-phenylfuran-2-carbaldehyde, furan-2-carbaldehyde, and 4-bromobenzaldehyde. This objective comparison, supported by experimental data, aims to elucidate the influence of the bromophenyl and phenyl substituents on the furan-2-carbaldehyde core, offering valuable insights for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Executive Summary
The spectroscopic analysis of this compound reveals distinct spectral features attributable to its unique molecular structure. The presence of the bromine atom and the extended conjugation of the phenyl-furan system significantly influence the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry when compared to its simpler analogues. These differences are systematically presented in the following sections to provide a clear comparative overview.
Structural Comparison
The compounds under investigation share a common aldehyde functional group but differ in the substituent at the 5-position of the furan ring or the core aromatic structure. This structural variation allows for a systematic evaluation of the electronic and steric effects of the substituents on the spectroscopic properties.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the selected similar compounds.
Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-O-C (furan) Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1670 | ~2820, ~2740 | ~1600, ~1480 | ~1020 | ~680 |
| 5-Phenylfuran-2-carbaldehyde | ~1665 | ~2815, ~2735 | ~1595, ~1475 | ~1015 | - |
| Furan-2-carbaldehyde | 1668 | 2780, 2865 | - | 1022 | - |
| 4-Bromobenzaldehyde | 1703 | 2822, 2738 | 1587, 1485 | - | 675 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aldehyde-H | Furan-H3 | Furan-H4 | Phenyl-H (ortho to furan) | Phenyl-H (meta to furan) |
| This compound | ~9.65 | ~7.40 | ~7.25 | ~7.70 | ~7.60 |
| 5-Phenylfuran-2-carbaldehyde | ~9.60 | ~7.35 | ~7.20 | ~7.80 | ~7.45 (m) |
| Furan-2-carbaldehyde[1] | 9.64 | 7.68 | 6.59 | - | - |
| 4-Bromobenzaldehyde[2][3] | 9.99 | - | - | 7.84 | 7.81 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aldehyde-C | Furan-C2 | Furan-C3 | Furan-C4 | Furan-C5 | Phenyl-C (ipso) | Phenyl-C (ortho) | Phenyl-C (meta) | Phenyl-C (para) |
| This compound | ~178 | ~153 | ~122 | ~113 | ~158 | ~129 | ~126 | ~132 | ~124 |
| 5-Phenylfuran-2-carbaldehyde | ~177 | ~152 | ~121 | ~112 | ~159 | ~130 | ~125 | ~129 | ~128 |
| Furan-2-carbaldehyde[1] | 177.9 | 152.9 | 121.1 | 112.6 | 148.1 | - | - | - | - |
| 4-Bromobenzaldehyde[4] | 191.2 | - | - | - | - | 135.2 | 130.9 | 132.4 | 129.2 |
Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 250/252 (due to ⁷⁹Br/⁸¹Br isotopes) | 221/223, 144, 115 |
| 5-Phenylfuran-2-carbaldehyde[5] | 172 | 143, 115, 89 |
| Furan-2-carbaldehyde[1][6] | 96 | 95, 67, 39 |
| 4-Bromobenzaldehyde[7][8] | 184/186 (due to ⁷⁹Br/⁸¹Br isotopes) | 155/157, 104, 76 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed in this guide.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Solid):
-
A small amount of the solid sample is dissolved in a volatile solvent (e.g., dichloromethane or acetone).
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
The salt plate is placed in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
A background spectrum of the clean salt plate is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed.
-
The sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to achieve homogeneity.
-
The appropriate NMR experiment (e.g., ¹H or ¹³C) is selected, and acquisition parameters are set.
-
The free induction decay (FID) signal is acquired and then Fourier transformed by the instrument's software to generate the NMR spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).
Sample Preparation:
-
The sample is dissolved in a suitable volatile solvent to a low concentration (typically in the µg/mL to ng/mL range).
-
The solution is filtered to remove any particulate matter.
-
The sample is introduced into the ion source of the mass spectrometer.
Data Acquisition:
-
The sample molecules are ionized (e.g., by electron impact or electrospray ionization).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
References
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Phenyl-2-furaldehyde | C11H8O2 | CID 2769420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furfural [webbook.nist.gov]
- 7. 4-Bromobenzaldehyde(1122-91-4) MS spectrum [chemicalbook.com]
- 8. Benzaldehyde, 4-bromo- [webbook.nist.gov]
A Comparative Guide to the Mechanistic Pathways of 5-(4-Bromophenyl)furan-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key reactions involving 5-(4-Bromophenyl)furan-2-carbaldehyde, a versatile building block in organic synthesis. Its unique trifecta of reactive sites—the aldehyde, the furan ring, and the bromophenyl moiety—opens a gateway to a diverse array of molecular architectures. We will delve into the mechanistic details, supported by experimental data, of several pivotal transformations, offering a comparative perspective with alternative substrates and methodologies.
Synthetic Versatility and Core Reactions
This compound serves as a linchpin for a multitude of synthetic strategies. The aldehyde functionality is a prime site for nucleophilic additions and condensations, while the bromophenyl group is amenable to a host of cross-coupling reactions. The furan ring itself can participate in various transformations, further expanding its synthetic utility. This guide will focus on a selection of these reactions, providing a comparative framework for their application.
Cross-Coupling Reactions: Building Molecular Complexity
The presence of a bromo-aromatic group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the literature, a closely related analogue, N-(4-bromophenyl)furan-2-carboxamide, has been successfully coupled with various aryl and heteroaryl boronic acids. The yields for these reactions are generally fair to good, ranging from 32% to 83%. The electronic nature of the boronic acid plays a significant role, with electron-donating groups generally providing better yields.
Table 1: Comparison of Suzuki-Miyaura Coupling with an Alternative Substrate
| Entry | Substrate | Coupling Partner | Catalyst/Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound (Representative) | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 12 | ~70-85 |
| 2 | N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 8-18 | 75 |
| 3 | N-(4-bromophenyl)furan-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 8-18 | 83 |
| 4 | N-(4-bromophenyl)furan-2-carboxamide | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 8-18 | 45 |
Experimental Protocol: Suzuki-Miyaura Coupling of N-(4-Bromophenyl)furan-2-carboxamide
To a solution of N-(4-bromophenyl)furan-2-carboxamide (1.0 eq) in a mixture of 1,4-dioxane and water, the respective arylboronic acid (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq) are added. The reaction mixture is then heated at 80-100 °C for 8-18 hours under an inert atmosphere. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Heck and Sonogashira Couplings
The Heck and Sonogashira reactions provide powerful avenues for the vinylation and alkynylation of aryl halides, respectively. While specific data for this compound is limited, protocols for similar aryl bromides are well-established and serve as a predictive framework.
Table 2: Representative Conditions for Heck and Sonogashira Couplings
| Reaction | Substrate | Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
| Heck | This compound | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | DMF | 100 | ~70-90 |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 65 | ~80-95 |
Condensation and Olefination Reactions: Modifying the Aldehyde
The carbaldehyde group is a versatile handle for extending the carbon skeleton through condensation and olefination reactions.
Knoevenagel Condensation (Claisen-Schmidt)
The Claisen-Schmidt condensation, a type of Knoevenagel condensation, of this compound with acetophenone derivatives proceeds efficiently to form chalcones. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.[1]
Table 3: Claisen-Schmidt Condensation of this compound
| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| 1 | This compound | 4-Methoxyacetophenone | NaOH (40%) | Ethanol | 12 | 78 |
| 2 | This compound | 3,4-(Methylenedioxy)acetophenone | NaOH (40%) | Ethanol | 12 | 75 |
Experimental Protocol: Synthesis of Chalcones from this compound [1]
To a stirred solution of the appropriate acetophenone derivative (1 mmol) in ethanol (10 mL), 40% aqueous sodium hydroxide (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1 mmol) is then added, and stirring is continued for 12 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired chalcone.[1]
Wittig Reaction
Table 4: Representative Wittig Reaction Conditions
| Substrate | Ylide | Base | Solvent | Temperature | Product | E/Z Ratio | Yield (%) |
| This compound | Ph₃P=CHCO₂Et (stabilized) | NaOEt | Ethanol | Reflux | 5-(4-Bromophenyl)-2-(2-ethoxycarbonylethenyl)furan | Predominantly E | ~80-90 |
| This compound | Ph₃P=CHPh (non-stabilized) | n-BuLi | THF | -78 °C to RT | 5-(4-Bromophenyl)-2-(2-phenylethenyl)furan | Predominantly Z | ~70-85 |
Biological Significance and Potential Signaling Pathways
Derivatives of 5-aryl-2-furaldehydes, particularly chalcones and their subsequent heterocyclic products, have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][3][4] For instance, compounds derived from 5-(4-chlorophenyl)furan have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[5]
The proposed mechanism of action for such compounds involves binding to the colchicine binding site on β-tubulin, which disrupts the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Proposed signaling pathway for the anticancer activity of 5-aryl-furan derivatives.
Experimental Workflows
The synthesis of biologically active molecules from this compound often involves a multi-step sequence. A common workflow involves an initial condensation reaction followed by a cyclization to generate a heterocyclic core.
Caption: A typical experimental workflow for the synthesis of pyrazoline derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in organic synthesis. Its ability to undergo a wide range of transformations, including cross-coupling, condensation, and olefination reactions, makes it an attractive scaffold for the construction of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comparative overview of some of these key reactions, offering insights into their mechanistic pathways and synthetic utility. Further exploration of the reactivity of this compound is likely to uncover new and exciting avenues for the development of novel chemical entities.
References
- 1. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. eijppr.com [eijppr.com]
- 4. scispace.com [scispace.com]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficiency of Purification Methods for 5-Aryl-2-Furaldehydes: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the purity of intermediates is paramount. 5-Aryl-2-furaldehydes are a critical class of compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The efficacy of any synthetic route is not only determined by the yield of the desired product but also by the efficiency and scalability of its purification. This guide provides a comparative evaluation of common purification methods for 5-aryl-2-furaldehydes, supported by experimental data from the literature and detailed methodologies.
Comparison of Purification Methodologies
The choice of purification method for 5-aryl-2-furaldehydes is dictated by the nature of the impurities, the scale of the reaction, and the desired final purity. The most commonly employed techniques are flash column chromatography, recrystallization, and acid-base extraction. Each method offers distinct advantages and disadvantages in terms of yield, purity, speed, and cost.
| Purification Method | Principle | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | Adsorption chromatography based on polarity differences. | >98% | 60-90% | High resolution, applicable to a wide range of compounds and impurities. | Can be time-consuming and expensive on a large scale due to solvent and silica gel consumption. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | >99% | 50-80% | Cost-effective, scalable, and can yield highly pure crystalline products. | Dependent on finding a suitable solvent system; can lead to significant product loss. |
| Acid-Base Extraction | Separation of acidic or basic impurities from the neutral product by converting them into their water-soluble salts. | Variable (effective for removing acidic/basic impurities) | >90% | Simple, rapid, and inexpensive for removing specific types of impurities. | Not effective for removing neutral impurities with similar polarity to the product. |
Experimental Protocols
Below are detailed protocols for the purification of 5-aryl-2-furaldehydes using the three discussed methods. These are generalized procedures and may require optimization based on the specific 5-aryl-2-furaldehyde derivative and the impurities present.
Flash Column Chromatography
This method is highly effective for separating 5-aryl-2-furaldehydes from non-polar and moderately polar impurities.
Materials:
-
Crude 5-aryl-2-furaldehyde
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Dichloromethane
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: An appropriate solvent system is determined by thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is commonly used. The ideal system should provide a retention factor (Rf) of 0.2-0.3 for the desired 5-aryl-2-furaldehyde.
-
Column Packing: A slurry of silica gel in hexane is prepared and poured into the column. The silica gel is allowed to settle, and excess hexane is drained until the solvent level is just above the silica bed.
-
Sample Loading: The crude 5-aryl-2-furaldehyde is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, loaded silica is carefully added to the top of the column.
-
Elution: The column is eluted with the chosen solvent system. The elution can be started with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and the polarity can be gradually increased (gradient elution) to facilitate the separation.
-
Fraction Collection and Analysis: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product.
-
Isolation: Fractions containing the pure 5-aryl-2-furaldehyde are combined, and the solvent is removed under reduced pressure to yield the purified product.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline 5-aryl-2-furaldehydes, provided a suitable solvent is identified.
Materials:
-
Crude 5-aryl-2-furaldehyde
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but not at room temperature, while the impurities should be either soluble at room temperature or insoluble at the elevated temperature.
-
Dissolution: The crude 5-aryl-2-furaldehyde is placed in an Erlenmeyer flask, and the minimum amount of hot solvent is added to completely dissolve the solid.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.
-
Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration using a Buchner funnel.
-
Washing and Drying: The collected crystals are washed with a small amount of cold solvent and then dried in a vacuum oven to remove any residual solvent.
Acid-Base Extraction
This method is particularly useful for removing acidic impurities, such as the corresponding 5-aryl-2-furoic acid, which can form via oxidation of the aldehyde.
Materials:
-
Crude 5-aryl-2-furaldehyde
-
Organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
Procedure:
-
Dissolution: The crude 5-aryl-2-furaldehyde is dissolved in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: The organic solution is washed with a saturated aqueous solution of sodium bicarbonate. This will convert any acidic impurities into their water-soluble carboxylate salts, which will partition into the aqueous layer. The layers are separated.
-
Washing: The organic layer is then washed with deionized water and subsequently with brine to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying: The organic layer is collected and dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Isolation: The drying agent is removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the purified 5-aryl-2-furaldehyde.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes discussed, the following diagrams have been generated using the DOT language.
A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of furan-2-carboxaldehyde (furfural) and thiophene-2-carboxaldehyde. The inherent electronic differences between the furan and thiophene rings impart distinct characteristics to the attached aldehyde functional group, influencing their behavior in various chemical transformations. This analysis is supported by experimental data from the literature to assist researchers in selecting appropriate substrates and reaction conditions for synthesis and drug development.
Theoretical Background: The Influence of the Heteroaromatic Ring
The reactivity of the aldehyde group in both furan-2-carboxaldehyde and thiophene-2-carboxaldehyde is fundamentally governed by the electronic properties of the five-membered heteroaromatic ring to which it is attached. While both are considered π-electron rich aromatic systems, the nature of the heteroatom—oxygen in furan and sulfur in thiophene—creates significant differences.[1]
-
Aromaticity and Electronegativity: Thiophene is considered more aromatic than furan.[2][3][4] The sulfur atom in thiophene is less electronegative than the oxygen in furan, allowing for more effective delocalization of its lone pair of electrons into the π-system.[3][5] This greater aromatic stabilization means the thiophene ring is inherently less willing to participate in reactions that disrupt this stability. Conversely, the higher electronegativity of oxygen in furan leads to a less stable aromatic system, making the ring more reactive, particularly towards electrophiles.[2][5]
-
Effect on the Aldehyde Group: The heteroatom influences the electrophilicity of the carbonyl carbon. The overall reactivity order for electrophilic substitution on the rings themselves is generally pyrrole > furan > thiophene > benzene.[4][6] This is due to the electron-donating resonance effect of the heteroatom outweighing its inductive electron-withdrawing effect. This same interplay affects the aldehyde. The greater resonance effect from the more aromatic thiophene ring can slightly decrease the partial positive charge on the carbonyl carbon compared to furan, potentially influencing its reactivity towards nucleophiles.
Comparative Reactivity in Key Aldehyde Reactions
The primary reactions of aldehydes involve nucleophilic attack at the electrophilic carbonyl carbon. Other significant transformations include condensation, oxidation, and reduction reactions.
Nucleophilic Addition
Nucleophilic addition is a cornerstone of aldehyde chemistry. The reaction proceeds via the attack of a nucleophile on the partially positive carbonyl carbon.[7] The relative reactivity of furan- and thiophene-based aldehydes in these reactions is dictated by the electrophilicity of this carbon. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and electronic factors.[8][9] While direct kinetic comparisons are sparse in the literature, the slightly different electronic contributions from the furan and thiophene rings can lead to subtle reactivity differences.
Condensation Reactions
Condensation reactions, such as the Knoevenagel and Wittig reactions, are vital for forming new carbon-carbon bonds. Experimental evidence in these areas provides a clearer picture of the relative reactivities.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group. Studies suggest that furan-2-carboxaldehyde derivatives can be more reactive than their thiophene counterparts. For instance, in a Knoevenagel condensation with various active methylene compounds, thiophene-2-carboxaldehyde was noted to require a longer reaction time to achieve high yields compared to other aromatic aldehydes.[10]
Erlenmeyer-Plöchl Reaction (with Hippuric Acid): A study on the condensation of various furan- and furo[b]pyrrole-based aldehydes with hippuric acid found that 5-arylated furan-2-carboxaldehydes were more reactive than other tested substrates.[11] Electron-withdrawing groups on the furan ring system were found to activate the carbonyl group, leading to faster reactions.[11]
Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphonium ylide.[12][13] It is a highly versatile and widely used method in organic synthesis.[14][15] While both furan- and thiophene-based aldehydes readily undergo the Wittig reaction, the specific yields and stereoselectivity can be influenced by the electronic nature of the heterocyclic ring and the stability of the ylide used.[12]
| Reaction Type | Aldehyde | Reactant | Catalyst/Conditions | Time | Yield | Reference |
| Knoevenagel | Furfural | Acetylacetone | Sodium Alginate | - | 86.47% | [10] |
| Knoevenagel | Thiophene-2-carboxaldehyde | Malononitrile | - | Longer Time | High Yield | [10] |
| Erlenmeyer | 5-Aryl-furan-2-carboxaldehydes | Hippuric Acid | Ac₂O, NaOAc | < 30 min | 53-81% | [11] |
Oxidation
Aldehydes are readily oxidized to carboxylic acids.[16] This property is often used as a chemical test to distinguish them from ketones.[8][17] Both furan-2-carboxaldehyde and thiophene-2-carboxaldehyde can be oxidized to their respective carboxylic acids (2-furoic acid and thiophene-2-carboxylic acid).
The oxidation of furfural, in particular, has been extensively studied due to its relevance in biorefineries, with various catalytic systems developed to produce valuable derivatives like maleic acid or furoic acid.[18][19][20][21]
Reduction
The reduction of the aldehyde group yields a primary alcohol. Furfural is reduced to furfuryl alcohol, and thiophene-2-carboxaldehyde is reduced to thiophenemethanol. This transformation is commonly achieved using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. The electrocatalytic reduction of furfural to furfuryl alcohol is also an area of active research, providing an environmentally friendly alternative to conventional methods.[22][23]
Experimental Protocols
The following are generalized protocols for comparing the reactivity of furan-2-carboxaldehyde and thiophene-2-carboxaldehyde in standard reactions.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the reaction rate and yield for the condensation of furan-2-carboxaldehyde and thiophene-2-carboxaldehyde with malononitrile.
Materials:
-
Furan-2-carboxaldehyde
-
Thiophene-2-carboxaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Piperidine (catalyst)
-
Two round-bottom flasks, reflux condensers, heating mantles
-
TLC plates and developing chamber
Procedure:
-
Flask 1: To a 50 mL round-bottom flask, add furan-2-carboxaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.
-
Flask 2: To a second 50 mL round-bottom flask, add thiophene-2-carboxaldehyde (10 mmol), malononitrile (10 mmol), and 20 mL of ethanol.
-
To each flask, add 2-3 drops of piperidine.
-
Equip both flasks with reflux condensers and place them in heating mantles.
-
Heat the reactions to reflux simultaneously.
-
Monitor the progress of each reaction every 15 minutes using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Record the time required for each reaction to reach completion.
-
Once complete, cool the reaction mixtures to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid products by vacuum filtration, wash with cold ethanol, and dry.
-
Calculate the percentage yield for each reaction and compare the results.
Protocol 2: Comparative Oxidation with Tollens' Reagent
Objective: To qualitatively compare the ease of oxidation of the two aldehydes.
Materials:
-
Furan-2-carboxaldehyde
-
Thiophene-2-carboxaldehyde
-
Tollens' Reagent (prepared fresh)
-
Solution A: 5% Silver Nitrate (AgNO₃)
-
Solution B: 10% Sodium Hydroxide (NaOH)
-
Solution C: Concentrated Ammonium Hydroxide (NH₄OH)
-
-
Test tubes, water bath
Procedure:
-
Prepare Tollens' Reagent: In a clean test tube, mix 2 mL of Solution A with 2 mL of Solution B. A precipitate of silver oxide will form. Add Solution C dropwise, with shaking, until the precipitate just dissolves. This is the active reagent.
-
Prepare two clean test tubes.
-
Test Tube 1: Add 5 drops of furan-2-carboxaldehyde to 1 mL of the freshly prepared Tollens' reagent.
-
Test Tube 2: Add 5 drops of thiophene-2-carboxaldehyde to 1 mL of the freshly prepared Tollens' reagent.
-
Observe both tubes for the formation of a silver mirror on the inner surface or a black precipitate of silver.[16][17]
-
If no reaction occurs at room temperature, gently warm the test tubes in a water bath (approx. 60°C) for a few minutes and observe any changes.[16]
-
Compare the rate and extent of silver mirror formation between the two aldehydes.
Conclusion
The reactivity of furan- and thiophene-based aldehydes is a nuanced subject, heavily influenced by the electronic nature of the heteroaromatic ring. The key takeaways are:
-
General Reactivity: The furan ring is less aromatic and more reactive than the thiophene ring. This can translate to higher reactivity for furan-2-carboxaldehyde in certain reactions, particularly those where the ring's electronic contribution is significant, such as some condensation reactions.[11]
-
Reaction-Dependence: The relative reactivity is not absolute and can depend on the specific reaction mechanism, reagents, and conditions.
-
Synthetic Utility: Both aldehydes are versatile and valuable building blocks in organic synthesis and drug development.[24][25] An understanding of their relative reactivities allows for more informed decisions in planning synthetic routes and optimizing reaction conditions.
This guide serves as a foundational reference. Researchers are encouraged to consult specific literature relevant to their target transformations to gain deeper insights into the performance of these important heterocyclic aldehydes.
References
- 1. Ch12 : EArS of heteroaromatics [chem.ucalgary.ca]
- 2. uoanbar.edu.iq [uoanbar.edu.iq]
- 3. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sciensage.info [sciensage.info]
- 11. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. psecommunity.org [psecommunity.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Significantly enhanced bioconversion of high titer biomass-derived furfural to furfuryl alcohol by robust endogenous aldehyde reductase in a sustainable way - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Unit 3 furan & thiophene | PDF [slideshare.net]
- 25. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
The Ascendant Trajectory of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives: A Comparative Guide for Novel Drug Discovery
FOR IMMEDIATE RELEASE
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent biological activity is perpetual. This guide presents a comprehensive assessment of the novelty and therapeutic potential of derivatives originating from 5-(4-Bromophenyl)furan-2-carbaldehyde. Tailored for researchers, scientists, and drug development professionals, this document provides a comparative analysis of synthesized derivatives, supported by experimental data, to illuminate promising avenues for future research and development.
Unveiling the Potential: A Comparative Analysis of Derivatives
This compound serves as a versatile starting material for the synthesis of a diverse array of derivatives. Modifications of the carbaldehyde functional group and substitutions on the bromophenyl ring have yielded compounds with significant antimicrobial and anticancer activities. Below is a summary of the biological performance of key derivatives compared to the parent compound.
| Compound ID | Derivative Class | Target | Activity Metric | Value | Reference |
| BPFC-01 | N-Aryl Carboxamide | A. baumannii (MDR) | MIC | 16 µg/mL | [1] |
| K. pneumoniae (MDR) | MIC | 32 µg/mL | [1] | ||
| E. cloacae (MDR) | MIC | 32 µg/mL | [1] | ||
| S. aureus (MRSA) | MIC | 8 µg/mL | [1] | ||
| BPFC-02 | Thiomorpholine Carbothioamide | C. neoformans | MIC | 12.5 µg/mL | [2] |
| BPFC-03 | Furo[2,3-d]pyrimidine | PI3Kα | IC₅₀ | 1.23 µM | [3] |
| AKT-1 | IC₅₀ | 24 µM | [3] | ||
| MCF-7 (Breast Cancer) | GI₅₀ | 2.41 µM | [3] |
The Synthetic Gateway: Crafting Novel Derivatives
The synthesis of these promising derivatives hinges on strategic chemical transformations of the parent molecule, this compound. Two primary synthetic pathways have been effectively employed:
-
Modification of the Carbaldehyde Group: This approach focuses on converting the aldehyde into various functional groups to explore structure-activity relationships. A notable example is the synthesis of N-Aryl Carboxamides.
-
Suzuki-Miyaura Cross-Coupling: This powerful reaction targets the bromophenyl moiety, allowing for the introduction of a wide range of substituents and the creation of biaryl structures.
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Synthetic strategies for derivatization.
Delving into the Mechanism: Signaling Pathway Inhibition
Emerging evidence suggests that the anticancer effects of certain furan derivatives are mediated through the inhibition of key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer.
The PI3K/Akt Signaling Cascade
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain furan derivatives have been shown to inhibit this pathway, leading to apoptosis of cancer cells.
Caption: Inhibition of the PI3K/Akt pathway.
The MAPK Signaling Cascade
The MAPK pathway relays external signals to the cell nucleus, influencing gene expression and critical cellular processes like proliferation and differentiation. Its dysregulation is also a common feature of cancer. Specific furan-based compounds have demonstrated the ability to modulate this pathway.
Caption: Modulation of the MAPK pathway.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of N-(4-Bromophenyl)furan-2-carboxamide Derivatives[1]
-
To a solution of 4-bromoaniline in dry dichloromethane, add triethylamine at 0 °C.
-
Slowly add furan-2-carbonyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
Determination of Minimum Inhibitory Concentration (MIC)[4][5][6]
-
Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Anticancer Activity[7][8][9][10][11]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with demonstrable antimicrobial and anticancer potential. The structure-activity relationship studies, guided by the comparative data presented here, offer a clear path for the rational design of more potent and selective therapeutic agents. Future research should focus on expanding the library of these derivatives, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical models. The versatility of the furan scaffold, coupled with the strategic placement of the bromophenyl group, provides a fertile ground for the discovery of next-generation drug candidates.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 5-(4-Bromophenyl)furan-2-carbaldehyde in Corrosion Inhibition and as a Synthetic Precursor
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 5-(4-Bromophenyl)furan-2-carbaldehyde in key applications, offering a direct comparison with relevant alternatives. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in research and development.
Application in Corrosion Inhibition for Mild Steel
This compound has demonstrated significant efficacy as a corrosion inhibitor for mild steel in acidic environments. Its performance is attributed to the presence of heteroatoms (oxygen) and the aromatic furan and bromophenyl rings, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.
Comparative Performance Data
A key alternative for comparison is the structurally similar 5-(4-chlorophenyl)furan-2-carbaldehyde. The following table summarizes the inhibition efficiency of both compounds on mild steel in a 0.1 N HCl solution, as determined by gravimetric and electrochemical methods.
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%)[1][2] |
| This compound | 600 | 92.10 |
| 5-(4-Chlorophenyl)furan-2-carbaldehyde | 600 | 89.47 |
As the data indicates, this compound exhibits a higher inhibition efficiency compared to its chloro-analogue at the same concentration, making it a more potent corrosion inhibitor under the tested conditions.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
1.1. Gravimetric Analysis (Weight Loss Method)
This method determines the corrosion rate by measuring the weight loss of a mild steel specimen after immersion in a corrosive solution with and without the inhibitor.
-
Specimen Preparation: Mild steel coupons of known dimensions and composition (e.g., C 0.210%, Mn 0.050%, Si 0.380%, Al 0.010%, S 0.050%, P 0.090%, and the remainder Fe) are polished with various grades of emery paper, washed with double-distilled water, degreased with acetone, and dried.[3] The initial weight of each coupon is accurately recorded.
-
Test Solution: A 0.1 N solution of hydrochloric acid (HCl) is prepared using analytical grade HCl and double-distilled water.
-
Inhibitor Concentration: The inhibitors, this compound and 5-(4-chlorophenyl)furan-2-carbaldehyde, are dissolved in the acidic solution to achieve the desired concentrations (e.g., up to 600 ppm).
-
Immersion Test: The pre-weighed mild steel coupons are immersed in the test solutions (with and without inhibitors) for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).
-
Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the coupons are removed, washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the mild steel.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Where CR_uninhibited is the corrosion rate in the absence of the inhibitor and CR_inhibited is the corrosion rate in the presence of the inhibitor.
-
-
1.2. Electrochemical Measurements
Electrochemical tests provide insights into the mechanism of corrosion inhibition.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Potentiodynamic Polarization: The mild steel electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). Potentiodynamic polarization curves are then recorded by scanning the potential from a cathodic to an anodic direction at a slow scan rate.
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated using the following equation:
-
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
-
Where Icorr_uninhibited and Icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Experimental Workflow Diagram
Application as a Precursor in Organic Synthesis
This compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry. Its aldehyde functionality allows for a variety of chemical transformations.
Comparative Performance Data
Direct quantitative comparisons of this compound with other aldehydes in specific synthetic reactions leading to biologically active molecules are not extensively documented in the literature. The performance and yield of subsequent reactions are highly dependent on the specific reaction conditions and the nature of the other reactants.
However, its utility is demonstrated in the synthesis of various derivatives, including those with potential antimicrobial and antifungal activities. For instance, it has been used as a starting material for the synthesis of 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine, which has shown antifungal activity.[4]
Experimental Protocols
The following are general methodologies for common biological activity screening assays for which derivatives of this compound could be tested.
2.1. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable growth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microorganism suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2.2. Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to assess the effect of a compound on the viability of cancer cell lines.
-
Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Synthetic Pathway Diagram
Conclusion
This compound is a high-performing corrosion inhibitor for mild steel in acidic conditions, outperforming its chloro-substituted counterpart. Its utility as a synthetic precursor is well-established, providing access to a range of heterocyclic compounds with potential biological activities. While direct comparative data for its performance in synthesis against other aldehydes is sparse, the established protocols for evaluating the biological activity of its derivatives provide a clear pathway for future research and development. The experimental details and workflows provided in this guide are intended to facilitate further investigation and application of this versatile compound.
References
A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthesis and applications of 5-halophenyl-2-furaldehydes, a class of compounds with significant potential in medicinal chemistry. We will delve into their primary applications as antimicrobial and anticancer agents, with a focus on their mechanism of action as tubulin polymerization inhibitors. This review summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying biological pathways.
Synthesis of 5-Halophenyl-2-furaldehydes
The synthesis of 5-halophenyl-2-furaldehydes typically involves the coupling of a furan ring with a halogenated phenyl group. Common synthetic strategies include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and the use of organozinc reagents. These methods offer versatile and efficient routes to a wide range of 5-substituted-2-furaldehydes.
A prevalent method for synthesizing these compounds is the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with the corresponding halophenylboronic acid. Another facile route involves the reaction of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde[1].
For instance, 5-(4-chlorophenyl)furan-2-carbaldehyde can be prepared from 2-furaldehyde and 4-chloroaniline[2]. The synthesis of various 5-aryl-2-furaldehydes has also been achieved through the reaction of furfural with diazonium salts[3].
Key Applications: A Comparative Overview
The primary therapeutic interest in 5-halophenyl-2-furaldehydes and their derivatives lies in their potent antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of 5-halophenyl-2-furaldehydes have demonstrated notable activity against a range of microbial pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 1: Antimicrobial Activity of Selected 5-Aryl-2-furoyl Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-[5-(4-Nitrophenyl)-2-furoyl]morpholine | C. neoformans ATCC 208821 | 16 | [3] |
| 4-{[5-(4-Isopropylphenyl)-2-furyl]carbonothioyl}morpholine | C. neoformans ATCC 208821 | 4 | [3] |
| 4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine | C. neoformans ATCC 208821 | 8 | [3] |
Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of investigation for 5-halophenyl-2-furaldehyde derivatives is their potential as anticancer agents that target the microtubule network of cancer cells. Many of these compounds function as tubulin polymerization inhibitors, binding to tubulin and disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).
Several studies have synthesized and evaluated furan-based derivatives for their cytotoxic and tubulin polymerization inhibitory activities. For example, novel 5-(4-chlorophenyl)furan derivatives have been designed as colchicine binding site inhibitors, demonstrating potent antiproliferative activity.
Table 2: In Vitro Anticancer Activity of Selected Furan Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydroisoxazole | MCF-7 | Not specified | [4] |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various cancer cell lines | Nanomolar range | |
| 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (13c7) | Various human cancer cell lines | 4.49-15.39 | [5] |
Experimental Protocols
Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde
A general procedure for the synthesis of 5-aryl-2-furaldehydes involves the Meerwein reaction, where a diazonium salt of a substituted aniline is reacted with furfural[3].
Materials:
-
4-chloroaniline
-
Sodium nitrite
-
Hydrochloric acid
-
Furfural
-
Copper(II) chloride
-
Appropriate solvents for reaction and extraction
Procedure:
-
Diazotize 4-chloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperature (0-5 °C) to form the corresponding diazonium salt.
-
In a separate flask, dissolve furfural in a suitable solvent.
-
Add the freshly prepared diazonium salt solution to the furfural solution, along with a copper(II) chloride catalyst.
-
Stir the reaction mixture at the appropriate temperature for a specified time to allow for the coupling reaction to occur.
-
After the reaction is complete, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure 5-(4-chlorophenyl)furan-2-carbaldehyde.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is determined by broth microdilution or agar dilution methods.
Materials:
-
Test compound (5-halophenyl-2-furaldehyde derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Incubator
Procedure (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., containing GTP)
-
Test compound
-
A fluorescence or absorbance plate reader capable of kinetic measurements at 37°C
Procedure (Fluorescence-based):
-
Prepare a reaction mixture containing tubulin in polymerization buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.
-
The rate and extent of polymerization in the presence of the test compound are compared to a control (without the compound) to determine the inhibitory activity.
Signaling Pathway and Experimental Workflow Diagrams
The inhibition of tubulin polymerization by 5-halophenyl-2-furaldehyde derivatives sets off a cascade of events within the cancer cell, culminating in apoptosis.
References
- 1. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(4-CHLOROPHENYL)-2-FURALDEHYDE | 34035-03-5 [chemicalbook.com]
- 3. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-(4-Bromophenyl)furan-2-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 5-(4-Bromophenyl)furan-2-carbaldehyde (CAS No. 20005-42-9), a halogenated heterocyclic building block. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be required.
General Handling:
-
Avoid contact with skin and eyes.
-
Do not inhale dust or vapors.
-
Wash hands thoroughly after handling.
-
Keep away from sources of ignition as related compounds can be flammable.
Waste Characterization and Segregation
Proper waste disposal begins with correct characterization and segregation. This compound is a halogenated organic compound due to the presence of bromine. This is a critical distinction for disposal purposes.
Key Segregation Principle:
-
Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[1][2][3][4][5] The disposal methods for these two streams are different and mixing them can lead to increased disposal costs and regulatory non-compliance.[3][4][5] Halogenated wastes are typically incinerated under specific conditions to manage the hazardous byproducts of combustion.[1]
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[2]
-
If mixed with other compatible halogenated solvents, list all components and their approximate percentages.[2][3]
-
Keep a running log of the contents added to the waste container.[3]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure, tight-fitting lid.[2][4]
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated halogenated organic solid waste container.
-
For solutions, pour the waste into the designated halogenated organic liquid waste container.
-
Do not overfill the container; a general rule is to fill it to no more than 75-80% capacity to allow for vapor expansion.
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] The storage area should be a designated satellite accumulation area.
-
Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in the designated halogenated organic liquid waste container.[7]
-
Final Disposal: After triple rinsing, the container can typically be disposed of in the normal trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover the spill.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if the compound or solvents used are flammable.[8][9]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and dispose of them as hazardous waste.
Large Spills:
-
Evacuate Immediately: Evacuate the area and alert others.
-
Emergency Services: Contact your institution's emergency response team or local emergency services.
-
Prevent Spread: If it is safe to do so, try to prevent the spill from spreading or entering drains.[9]
Quantitative Data Summary
| Parameter | Value/Information | Source/Justification |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 20005-42-9 | Chemical Abstracts Service |
| Molecular Formula | C11H7BrO2 | Chemical Structure |
| Molecular Weight | 251.08 g/mol | Calculated from Formula |
| Physical Form | Solid | CymitQuimica[10] |
| Waste Classification | Halogenated Organic Waste | Presence of Bromine[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. cymitquimica.com [cymitquimica.com]
Personal protective equipment for handling 5-(4-Bromophenyl)furan-2-carbaldehyde
Essential Safety and Handling Guide for 5-(4-Bromophenyl)furan-2-carbaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 20005-42-9). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Activity | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[3] | Chemical-impermeable gloves (e.g., Nitrile rubber, consult manufacturer's specifications).[3] | N95 (US) or equivalent dust mask. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1][3] | Standard lab coat. |
| Preparing Solutions | Tightly fitting safety goggles with side-shields. A face shield is recommended if splashing is likely. | Chemical-impermeable gloves. | Work within a certified chemical fume hood to avoid inhaling vapors. | Chemical-resistant lab coat or apron over a standard lab coat. |
| Running Reactions | Tightly fitting safety goggles with side-shields. | Chemical-impermeable gloves. | All operations should be conducted within a chemical fume hood. | Standard lab coat. |
| Spill Cleanup | Tightly fitting safety goggles and face shield. | Heavy-duty, chemical-resistant gloves. | Full-face respirator with appropriate cartridges for organic vapors and particulates. | Fire/flame resistant and impervious clothing.[3] |
Operational and Disposal Protocols
Strict adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring safe handling.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Handling and Storage:
-
Before use, review the Safety Data Sheet (SDS).
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[5]
-
Keep the product away from heat, sparks, and open flames.[3][4]
2. Engineering Controls and Personal Protective Equipment (PPE):
-
All handling operations, especially those that may generate dust or aerosols, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]
-
Don the appropriate PPE as specified in the table above before opening the container. Gloves must be inspected for integrity prior to use.[3]
3. Handling and Use:
-
Handle the solid carefully to avoid the formation of dust.[3][4]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Avoid contact with skin and eyes and do not breathe in the dust.[4]
-
After handling, wash hands and any exposed skin thoroughly.[3]
4. Accidental Release Measures (Spills):
-
Evacuate personnel to a safe area, upwind of the spill.[3]
-
Remove all sources of ignition.[3]
-
Wearing full PPE (including respiratory protection), carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[4]
-
Avoid actions that could raise dust.
-
Prevent the chemical from entering drains or the environment.[3][4]
5. First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a doctor.[3][4]
-
Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[3]
6. Disposal:
-
All waste, including the chemical itself and any contaminated materials (e.g., gloves, weighing paper, containers), must be disposed of in accordance with appropriate local, state, and federal regulations.[4]
-
Dispose of contents and container to an approved waste disposal plant. Do not empty into drains.[4]
-
Keep the chemical in suitable, closed containers for disposal.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
